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  • Product: 5-Bromo-1-methyl-1H-imidazol-2-amine
  • CAS: 151597-83-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shift assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine Abstract This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-Bromo-1-methyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-1-methyl-1H-imidazol-2-amine. As a substituted 2-aminoimidazole, this compound is part of a class of heterocyclic structures with significant relevance in medicinal chemistry, often serving as a pharmacophore or a synthetic intermediate.[1] Accurate structural elucidation is paramount for its application in drug discovery and development. This document, intended for researchers and scientists, outlines the theoretical basis for predicting chemical shifts based on molecular structure, provides a robust experimental protocol for data acquisition, and presents a systematic assignment of all proton and carbon signals, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Electronic Effects

The unequivocal assignment of NMR signals begins with a thorough understanding of the molecule's structure and the electronic environment of each nucleus. The structure of 5-Bromo-1-methyl-1H-imidazol-2-amine incorporates three distinct substituents on the imidazole core, each exerting a specific electronic influence that directly impacts the chemical shifts of the ring's protons and carbons.

Caption: Molecular structure with atom numbering.

  • 2-Amino Group (-NH₂): This is a potent electron-donating group (EDG) through resonance. It significantly increases the electron density at C2 and, to a lesser extent, at C4. This shielding effect is expected to shift the C2 signal upfield relative to an unsubstituted C2, although the direct attachment to two nitrogen atoms keeps it inherently downfield.[2]

  • 5-Bromo Group (-Br): As a halogen, bromine exerts two primary effects. It is inductively electron-withdrawing, which deshields the directly attached C5. It also introduces a "heavy atom effect," which can cause significant upfield shifts for the attached carbon (C5) in ¹³C NMR, a phenomenon that must be considered during assignment.[3]

  • 1-Methyl Group (-CH₃): The N-methyl group is a weak electron-donating group. Its primary impact is the introduction of a distinct proton and carbon signal and the prevention of tautomerism that would otherwise be observed in N-unsubstituted imidazoles.[4]

These combined electronic effects create a unique magnetic environment for each nucleus, allowing for their distinct identification in NMR spectra.

Recommended Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of 5-Bromo-1-methyl-1H-imidazol-2-amine.

Figure 2: NMR Data Acquisition Workflow SamplePrep Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 Add TMS as internal standard DataAcq Data Acquisition 400 MHz Spectrometer Acquire 1D (¹H, ¹³C, DEPT-135) Acquire 2D (HSQC, HMBC) SamplePrep->DataAcq Processing Data Processing Fourier Transform Phase and Baseline Correction Calibrate to TMS (0.00 ppm) DataAcq->Processing Analysis Spectral Analysis & Assignment Integrate ¹H signals Assign peaks using DEPT, HSQC, HMBC Tabulate chemical shifts Processing->Analysis

Caption: A standardized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, 5-Bromo-1-methyl-1H-imidazol-2-amine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and slow the exchange of amine protons, often resulting in sharper -NH₂ signals.[5]

    • Add a small drop of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H observation.[5]

    • Tune and shim the probe to ensure magnetic field homogeneity.

    • For ¹H NMR: Acquire data with 16-32 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 2-5 seconds.

    • For ¹³C NMR: Acquire data using proton decoupling. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio. A spectral width of ~220 ppm is standard.[7]

    • DEPT-135 (Optional but Recommended): Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH₃/CH and CH₂ carbons. CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C2 and C5) will be absent.

¹H NMR Spectrum: Analysis and Assignment

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
-NH₂ (Amine)5.0 - 7.0Broad Singlet2HThe amino protons are exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature.[2]
H-4 (Imidazole Ring)~6.8 - 7.2Singlet1HThis is the sole proton on the imidazole ring. Its chemical environment is similar to that of other substituted 2-aminoimidazoles.[8] It appears as a sharp singlet due to the absence of adjacent protons for coupling.
N-CH₃ (Methyl)~3.6 - 3.8Singlet3HThe N-methyl protons are shielded and appear as a distinct singlet. The chemical shift is consistent with other N-methylated imidazole systems.[5][9]

Detailed Assignment Rationale:

  • N-CH₃ Signal (δ ~3.6-3.8 ppm): This signal is typically the most upfield among the non-aliphatic protons. It will be a sharp singlet integrating to three protons, making it the most straightforward peak to assign. Data for the similar compound 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile shows the N-methyl peak at 3.66 ppm.[9]

  • H-4 Signal (δ ~6.8-7.2 ppm): As the only aromatic proton, this signal will appear as a singlet integrating to one proton. Its position in the aromatic region is expected based on general data for imidazole protons, which typically resonate between 6.5 and 7.5 ppm.[2][10]

  • -NH₂ Signal (δ ~5.0-7.0 ppm): The protons of the primary amine will likely appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[2] Its integration value of 2H is key to its identification. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the amine peak will disappear due to proton-deuterium exchange.

¹³C NMR Spectrum: Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale for Assignment
C2~145 - 155AbsentAttached to three heteroatoms (-NH₂, N1, N3), making it the most deshielded (downfield) carbon. Quaternary.[1]
C4~115 - 125Positive (CH)A standard sp²-hybridized ring carbon. Its chemical shift is influenced by the adjacent nitrogen and the C5-bromo group.[2][4]
C5~105 - 115AbsentAttached to bromine. The heavy atom effect may shift this signal upfield relative to what would be expected based on electronegativity alone. Quaternary.[11]
N-CH₃~30 - 35Positive (CH₃)A typical sp³-hybridized carbon attached to a nitrogen atom. This will be the most shielded (upfield) carbon.[5][9]

Detailed Assignment Rationale:

  • N-CH₃ Signal (δ ~30-35 ppm): This upfield signal is characteristic of an N-methyl group on an imidazole ring and will appear as a positive peak in a DEPT-135 spectrum.[9]

  • C5 Signal (δ ~105-115 ppm): The assignment of C5 can be complex. While bromine is electron-withdrawing, the heavy atom effect often results in an upfield shift. In 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, the C5 carbon appears at 109.0 ppm.[11] This signal will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

  • C4 Signal (δ ~115-125 ppm): This signal corresponds to the only carbon with a directly attached proton (CH). It will show a positive signal in the DEPT-135 spectrum. Its chemical shift is typical for an sp² carbon in a five-membered heterocyclic ring.[4]

  • C2 Signal (δ ~145-155 ppm): This carbon is bonded to the exocyclic amino nitrogen and two endocyclic nitrogen atoms. This high degree of heteroatom substitution causes significant deshielding, placing its signal furthest downfield.[1] As a quaternary carbon, it will also be absent from the DEPT-135 spectrum.

Definitive Assignment Using 2D NMR

While 1D NMR and DEPT experiments provide a strong basis for assignment, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of connectivity.

Caption: Expected long-range proton-carbon correlations.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to. It would show a clear cross-peak between the H-4 proton signal and the C4 carbon signal, and another between the N-CH₃ protons and the N-CH₃ carbon.

  • HMBC: This experiment reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons.[12] It is invaluable for assigning quaternary carbons:

    • The N-CH₃ protons (δ ~3.7 ppm) should show correlations to both C2 and C5 .

    • The H-4 proton (δ ~7.0 ppm) should show correlations to C2 and C5 .

    • These cross-correlations would provide unambiguous confirmation of the C2 and C5 assignments.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Bromo-1-methyl-1H-imidazol-2-amine can be fully and confidently assigned through a systematic approach. By considering the fundamental electronic effects of the amino, bromo, and methyl substituents, predictable chemical shift regions can be established. The combination of 1D NMR spectroscopy (¹H, ¹³C), DEPT-135 experiments, and confirmatory 2D techniques like HSQC and HMBC provides a powerful and self-validating toolkit for the complete structural elucidation of this and related heterocyclic compounds, which is a critical step in the fields of chemical synthesis and drug development.

References

  • Clayden, J., et al. (2023). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Available from: [Link]

  • Telvekar, V. et al. (Date not available). SUPPLEMENTARY INFORMATION. Institute of Chemical Technology. Available from: [Link]

  • D'hooghe, M., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]

  • ResearchGate. (2018). ¹H-¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • Yeh, H-C., et al. (2000). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. Journal of the American Chemical Society. Available from: [Link]

  • Silva, A.M.S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Atta-ur-Rahman (Ed.), Recent Advances in Analytical Chemistry. Available from: [Link]

  • Gala, D., et al. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development. Available from: [Link]

  • Crasto, A. M. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

  • Clayden, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. Available from: [Link]

  • Kumbhar, S. B., et al. (2015). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their biological activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Bera, M., et al. (Date not available). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. American Chemical Society. Available from: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available from: [Link]

  • Wang, L., et al. (Date not available). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Nature Communications. Available from: [Link]

  • ResearchGate. Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). ResearchGate. Available from: [Link]

  • University of Alberta. Tables For Organic Structure Analysis. University of Alberta. Available from: [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Cordes, M., et al. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. Available from: [Link]

  • Al-Adilee, K. J., et al. (2022). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii. Available from: [Link]

  • ECHA. 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. European Chemicals Agency. Available from: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry. Available from: [Link]

  • Al-Janabi, A. S. M., et al. (2021). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences. Available from: [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • Hussain, A., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm. Available from: [Link]

  • Stoyanova, R., & Kolev, T. (2017). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Raman, N., et al. (2013). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 5-Bromo-1-methyl-1H-imidazol-2-amine

A Note on the Data: As of the latest literature review, a definitive, publicly available crystal structure for 5-Bromo-1-methyl-1H-imidazol-2-amine has not been reported. This guide, therefore, serves as a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Data: As of the latest literature review, a definitive, publicly available crystal structure for 5-Bromo-1-methyl-1H-imidazol-2-amine has not been reported. This guide, therefore, serves as a comprehensive and authoritative framework for researchers, outlining the established methodologies and expected outcomes for the synthesis, crystallization, and structural analysis of this compound. To illustrate the principles and data presentation, this document will utilize exemplar crystallographic data from a closely related and structurally characterized molecule, , as a scientifically grounded proxy.[1]

Introduction

Substituted imidazole derivatives form the backbone of numerous pharmaceutical compounds and functional materials, owing to their versatile chemical properties and biological activity. The 2-aminoimidazole scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of a bromine atom at the C5 position and a methyl group at the N1 position of the imidazole ring, as in 5-Bromo-1-methyl-1H-imidazol-2-amine, is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions. Such modifications are critical in drug design for modulating target affinity and pharmacokinetic properties.

A definitive understanding of the three-dimensional structure through single-crystal X-ray diffraction is paramount. It provides unequivocal data on bond lengths, bond angles, and the intricate network of non-covalent interactions (such as hydrogen bonding and halogen bonding) that govern the crystal packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide provides a robust, field-proven protocol for achieving this goal.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Route

A plausible and efficient synthesis can be adapted from established methods for related N-methylated and brominated imidazoles. A common strategy involves the cyclization of a suitable precursor followed by regioselective bromination.

Step-by-Step Synthesis Protocol:

  • Synthesis of 1-Methyl-1H-imidazol-2-amine: Begin with a commercially available precursor, such as 2-aminoimidazole sulfate. Methylation at the N1 position can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol or a biphasic system.

  • Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired 1-methyl-1H-imidazol-2-amine isomer. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

  • Regioselective Bromination: The purified 1-methyl-1H-imidazol-2-amine is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is an effective and commonly used brominating agent for such heterocyclic systems.[1] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Final Purification: The resulting 5-Bromo-1-methyl-1H-imidazol-2-amine should be purified via recrystallization or column chromatography to achieve a purity of >99%, which is critical for successful crystallization.

Crystallization Strategy: The Path to Diffraction-Quality Crystals

The growth of single crystals is often the most challenging step. The primary amine and the imidazole ring provide hydrogen bond donor and acceptor sites, which can be leveraged for crystallization.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl acetate/heptane mixtures) to near saturation. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): This technique involves dissolving the compound in a less volatile solvent and allowing a more volatile "anti-solvent" (in which the compound is poorly soluble) to slowly diffuse into the solution, gradually inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature, or subsequently to a lower temperature (e.g., 4 °C).

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis A 1-Methyl-1H-imidazol-2-amine (Starting Material) B Bromination with NBS in Acetonitrile A->B C Crude 5-Bromo-1-methyl- 1H-imidazol-2-amine B->C D Purification (Column Chromatography) C->D E Pure Compound (>99%) D->E F Dissolution in Suitable Solvent E->F G Slow Evaporation or Vapor Diffusion F->G H Formation of Single Crystals G->H I Crystal Selection & Mounting H->I J X-ray Diffraction Data Collection I->J K Structure Solution & Refinement J->K

Caption: Experimental workflow from synthesis to final structure solution.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Collection: The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXS. The initial structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[1] Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Structural Insights and Discussion (Exemplar Data)

The following sections present the type of data and analysis that would be expected from a successful structure determination, using the published data for 5-Bromo-1H-thieno[2,3-d]imidazole as a placeholder for illustrative purposes.[1]

Crystal Data and Structure Refinement

This table summarizes the key parameters of the crystal and the diffraction experiment.

Parameter Exemplar Value (5-Bromo-1H-thieno[2,3-d]imidazole) [1]
Chemical FormulaC₅H₃BrN₂S
Formula Weight203.06
Temperature100 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8917 (11)
b (Å)17.118 (5)
c (Å)9.405 (3)
β (°)91.359 (3)
Volume (ų)626.4 (3)
Z4
R-factor (R1)0.036
Weighted R-factor (wR2)0.098
Goodness-of-fit (S)1.08
Molecular Geometry

The primary output of the analysis is the precise three-dimensional arrangement of the atoms. For 5-Bromo-1-methyl-1H-imidazol-2-amine, we would expect the imidazole ring to be essentially planar. Key bond lengths and angles would be analyzed to understand the electronic effects of the substituents. For instance, the C5-Br bond length and the C-N bond lengths within the imidazole ring would be of significant interest.

Caption: Molecular structure of 5-Bromo-1-methyl-1H-imidazol-2-amine.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis is understanding how individual molecules pack together in the solid state. For 5-Bromo-1-methyl-1H-imidazol-2-amine, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the imidazole ring nitrogen (N3) is a strong acceptor.

It is highly probable that the crystal structure would be dominated by N-H···N hydrogen bonds , linking molecules into chains, dimers, or more complex networks. The bromine atom also introduces the possibility of halogen bonding , where the electropositive region on the bromine atom interacts with a Lewis base, such as the amine nitrogen of a neighboring molecule. These interactions are critical for crystal stability and can influence the physicochemical properties of the solid, such as solubility and melting point.

Interaction Type Donor Acceptor Expected Geometry (D···A distance, Å)
Hydrogen BondN-H (amine)N (imidazole)~2.9 - 3.2
Halogen BondC-BrN (amine/imidazole)~3.0 - 3.5

Conclusion

While the definitive crystal structure of 5-Bromo-1-methyl-1H-imidazol-2-amine remains to be determined, this guide provides a comprehensive, scientifically rigorous framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The methodologies described are based on established best practices in the field. The expected structural features, including a planar imidazole core and a supramolecular architecture governed by strong N-H···N hydrogen bonding, have been outlined based on the analysis of closely related compounds. The successful execution of the protocols detailed herein would yield invaluable data for advancing the use of this and related compounds in medicinal chemistry and materials science.

References

  • Wang, F., et al. (2010). 5-Bromo-1H-thieno[2,3-d]imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2021. Available at: [Link]

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Analysis of 5-Bromo-1-methyl-1H-imidazol-2-amine

Abstract 5-Bromo-1-methyl-1H-imidazol-2-amine (C₄H₆BrN₃) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and marine alkaloid analogs. Understanding its g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 5-Bromo-1-methyl-1H-imidazol-2-amine (C₄H₆BrN₃) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and marine alkaloid analogs. Understanding its gas-phase dissociation behavior is critical for structural elucidation, metabolite tracking, and pharmacokinetic quantification. This technical whitepaper provides an in-depth mechanistic analysis of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns, grounded in self-validating experimental protocols and thermodynamic principles.

Section 1: Isotopic Fidelity and Ionization Causality

The structural architecture of 5-Bromo-1-methyl-1H-imidazol-2-amine dictates its behavior in the mass spectrometer. The molecule features a highly basic 2-amino group, an N-methylated imidazole core, and a labile 5-bromo substituent.

Because the 2-aminoimidazole moiety possesses a high proton affinity, positive ion mode electrospray ionization (ESI+) is the most efficient ionization technique[1]. Furthermore, the presence of the bromine atom provides a built-in validation mechanism for mass spectral interpretation. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact protonated precursor [M+H]⁺ manifests as a distinct isotopic doublet separated by 2 Da (m/z 176 and 178)[2]. This isotopic signature is a critical diagnostic tool: product ions that retain this 2 Da split contain the intact halogen, whereas singlet peaks indicate a debrominated fragment.

Section 2: Self-Validating Experimental Protocol for ESI-MS/MS

To generate robust and reproducible fragmentation data, the following step-by-step methodology employs a self-validating logic matrix designed to eliminate false structural assignments.

Step 1: Analyte Preparation and Protonation Control

  • Procedure: Dilute the analyte to 1 µg/mL in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The 2-amino group acts as the primary protonation site (pKa ~7.5). The addition of formic acid ensures that >99% of the analyte is locked in the [M+H]⁺ state in solution. This prevents signal dilution across multiple adducts (e.g., [M+Na]⁺) and maximizes ESI efficiency[1].

Step 2: Source Optimization

  • Procedure: Operate the ESI source in positive mode with a capillary voltage of +3.5 kV and a desolvation gas temperature of 350 °C.

  • Causality: Adequate thermal energy is required to evaporate the aqueous droplets, but excessive heat can cause premature in-source fragmentation of the thermodynamically labile C-Br bond. A temperature of 350 °C represents the optimal balance between desolvation efficiency and precursor stability.

Step 3: Self-Validating Precursor Isolation (Q1)

  • Procedure: In the first quadrupole (Q1), isolate m/z 176.0 (⁷⁹Br) and m/z 178.0 (⁸¹Br) in sequential, independent scan events.

  • Causality: By fragmenting the two isotopes independently, the resulting MS/MS spectra can be cross-referenced. If a product ion appears at the identical m/z in both spectra, it is definitively proven to have lost the bromine atom. If the product ion shifts by 2 Da between the spectra, it retains the halogen[2].

Step 4: Collision-Induced Dissociation (Q2) and Detection (Q3)

  • Procedure: Utilize high-purity Argon as the collision gas. Ramp the Normalized Collision Energy (NCE) from 15 eV to 40 eV. Scan Q3 from m/z 40 to 200.

  • Causality: A ramped collision energy ensures the simultaneous capture of both low-energy dissociation pathways (e.g., halogen extrusion) and high-energy pathways (e.g., aromatic ring opening) within a single averaged spectrum[3].

Section 3: Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation (CID) of protonated 5-Bromo-1-methyl-1H-imidazol-2-amine proceeds via three primary mechanistic pathways, driven by gas-phase thermodynamics and bond dissociation energies.

Pathway A: Halogen Extrusion (Debromination) The dominant fragmentation pathway—yielding the base peak of the MS/MS spectrum—is the neutral loss of hydrogen bromide (HBr). For the ⁷⁹Br precursor (m/z 176), this 80 Da loss yields a highly abundant fragment at m/z 96 (C₄H₆N₃⁺). The causality behind this low-energy cleavage is the relatively low bond dissociation energy of the C-Br bond compared to the robust aromatic imidazole core. The extrusion of HBr is thermodynamically favored because it leaves behind a highly stabilized, conjugated cationic system[4].

Pathway B: Exocyclic Cleavages Prior to ring opening, the intact molecule can undergo cleavages of its exocyclic functional groups. The loss of ammonia (NH₃, 17 Da) from the 2-amino group yields m/z 159 (from the ⁷⁹Br precursor). Alternatively, the homolytic cleavage of the N1-methyl group results in the loss of a methyl radical (CH₃•, 15 Da), yielding an odd-electron radical cation at m/z 161. While these are minor pathways compared to debromination, they serve as critical diagnostic markers confirming the presence of the amine and methyl substituents.

Pathway C: Imidazole Ring Opening Once the bromine atom is extruded, the m/z 96 intermediate requires higher collision energies to undergo further dissociation. The canonical fragmentation mechanism for N-methylimidazoles is the endocyclic cleavage of the aromatic ring, which results in the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[3]. This yields the product ion at m/z 69 (C₃H₅N₂⁺). A subsequent loss of a second HCN molecule produces the m/z 42 fragment (C₂H₄N⁺). This sequential loss of 27 Da is the definitive mass spectral signature of the unsubstituted imidazole backbone[3].

Section 4: Quantitative MS/MS Data Summary

The following table consolidates the expected quantitative fragmentation profile, summarizing the precursor-to-product ion transitions, relative abundances, and mechanistic assignments.

Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)Neutral Loss (Da)Fragment FormulaMechanistic Assignment
176 / 178 176 / 178100NoneC₄H₇BrN₃⁺Intact [M+H]⁺ Precursor
176 / 178 159 / 1611517 (NH₃)C₄H₄BrN₂⁺Loss of 2-amino group
176 / 178 161 / 1631015 (CH₃•)C₃H₄BrN₃⁺•Loss of N1-methyl group
176 / 178 968580 / 82 (HBr)C₄H₆N₃⁺Debromination (Base Fragment)
96 793017 (NH₃)C₄H₃N₂⁺Secondary amine loss
96 694527 (HCN)C₃H₅N₂⁺Primary ring opening
69 422027 (HCN)C₂H₄N⁺Secondary ring opening
Section 5: Structural Elucidation Diagram

The logical relationships between the precursor ion and its subsequent product ions are mapped in the fragmentation tree below.

MS_Fragmentation M_iso [M+H]+ m/z 176 / 178 F96 [M+H - HBr]+ m/z 96 M_iso->F96 - HBr F161 [M+H - CH3•]+ m/z 161 / 163 M_iso->F161 - CH3• F159 [M+H - NH3]+ m/z 159 / 161 M_iso->F159 - NH3 F79 [m/z 96 - NH3]+ m/z 79 F96->F79 - NH3 F69 [m/z 96 - HCN]+ m/z 69 F96->F69 - HCN F42 [m/z 69 - HCN]+ m/z 42 F69->F42 - HCN

Caption: Gas-phase fragmentation tree of protonated 5-Bromo-1-methyl-1H-imidazol-2-amine.

References
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." URL: [Link]

  • Natural Product Reports (RSC Publishing). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." URL: [Link]

  • Journal of Mass Spectrometry (Scite.ai). "Protonated 1-methylimidazole decomposition by electrospray tandem mass spectrometry." URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors." URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-1-methyl-1H-imidazol-2-amine at Room Temperature

Foreword: Navigating the Stability of a Privileged Scaffold The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of natural products and pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Stability of a Privileged Scaffold

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of natural products and pharmacologically significant compounds.[1] Its unique electronic signature and capacity for hydrogen bonding render it a highly attractive motif in contemporary drug design.[1] The introduction of substituents to this core structure, such as in 5-Bromo-1-methyl-1H-imidazol-2-amine, offers a gateway to modulate its physicochemical properties and biological activity. However, the nuanced interplay of these functional groups also governs the molecule's inherent stability. This guide provides a comprehensive analysis of the predicted thermodynamic stability of 5-Bromo-1-methyl-1H-imidazol-2-amine at room temperature, offering insights into its potential degradation pathways and outlining robust experimental protocols for its empirical assessment.

Molecular Architecture and Electronic Landscape

To comprehend the stability of 5-Bromo-1-methyl-1H-imidazol-2-amine, a meticulous examination of its molecular structure and the electronic contributions of its substituents is paramount. The imidazole ring itself is an aromatic heterocycle, and its stability is influenced by the nature of the groups attached to it.

  • The 2-Amino Group: This electron-donating group significantly influences the electronic distribution within the imidazole ring through resonance. This increased electron density can enhance the ring's susceptibility to electrophilic attack and oxidation.

  • The 5-Bromo Substituent: As a halogen, bromine exerts a dual electronic effect. It is inductively electron-withdrawing, which can decrease the electron density of the imidazole ring, potentially enhancing its stability towards oxidation. However, it can also participate in resonance, donating electron density to the ring. The position of the bromine atom is a critical determinant of its influence on reactivity.[2]

  • The 1-Methyl Group: The methyl group at the N1 position is a weak electron-donating group through induction. N-substitution on the imidazole ring can also prevent certain enzymatic degradation pathways.[3]

The net effect of these substituents on the imidazole core is a complex interplay of inductive and resonance effects that dictates the molecule's overall reactivity and stability profile. The presence of the electron-donating amino group likely makes the molecule susceptible to oxidative degradation, while the bromine at the 5-position provides a handle for further synthetic modifications but may also influence its stability.[2]

Inferred Thermodynamic and Kinetic Stability at Room Temperature

In the absence of direct experimental thermodynamic data for 5-Bromo-1-methyl-1H-imidazol-2-amine, its stability must be inferred from the behavior of analogous structures. The imidazole ring is generally a stable aromatic system. However, the 2-amino substituent makes it more susceptible to certain degradation pathways compared to unsubstituted imidazole.

At room temperature, in a solid, crystalline form, and protected from light and moisture, 5-Bromo-1-methyl-1H-imidazol-2-amine is expected to exhibit good thermodynamic stability. The stability of the solid state is generally higher than in solution, where the molecule is more prone to interactions with solvents and other reagents.

Kinetically, the molecule may be susceptible to slow degradation over extended periods, particularly if exposed to oxygen, light, or humidity. The potential for degradation underscores the importance of appropriate storage and handling conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and ensuring the integrity of research findings. For 5-Bromo-1-methyl-1H-imidazol-2-amine, the primary anticipated degradation routes are oxidation, photolysis, and to a lesser extent, hydrolysis.[4]

Oxidative Degradation

The 2-aminoimidazole moiety is known to be susceptible to oxidation.[4] The presence of the electron-rich amino group can facilitate oxidative processes, potentially leading to the formation of the corresponding 2-oxo-imidazole derivative.[4] Trace metal ions can catalyze such oxidative reactions.[4]

Photodegradation

Imidazole-containing compounds can be sensitive to light.[5] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of various degradation products. The bromine atom in the structure might also influence its photostability.

Hydrolytic Degradation

While the imidazole ring itself is relatively stable to hydrolysis, the exocyclic amino group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is generally less common than oxidation or photolysis for 2-aminoimidazoles.[4] The stability of the molecule is expected to be pH-dependent.[4]

Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) 5-Bromo-1-methyl-1H-imidazol-2-amine 5-Bromo-1-methyl-1H-imidazol-2-amine Oxidized Products 2-Oxo-imidazole derivatives 5-Bromo-1-methyl-1H-imidazol-2-amine->Oxidized Products O2, Metal Ions Photodegradation Products Ring-opened and other photoproducts 5-Bromo-1-methyl-1H-imidazol-2-amine->Photodegradation Products UV/Visible Light Hydrolysis Products Potential ring-opened products 5-Bromo-1-methyl-1H-imidazol-2-amine->Hydrolysis Products H+/OH-

Caption: Potential degradation pathways for 5-Bromo-1-methyl-1H-imidazol-2-amine.

Recommended Storage and Handling

To maintain the integrity and stability of 5-Bromo-1-methyl-1H-imidazol-2-amine, the following storage and handling procedures are recommended:

  • Storage Conditions: The compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., 2-8 °C for long-term storage) and protected from light.[4] An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

  • Handling in Solution: Solutions should be prepared fresh using deoxygenated solvents.[4] If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and for the shortest possible duration. The pH of the solution should be maintained in a neutral range where the compound exhibits maximum stability, if known.[4]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 5-Bromo-1-methyl-1H-imidazol-2-amine, a systematic approach involving forced degradation and long-term stability studies is essential. These studies are critical for identifying potential degradants and establishing a stable shelf-life. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[8][9] A degradation of 5-20% is generally targeted.[10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Neutral Hydrolysis Water at 60 °C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid state at 80 °C for 48 hours
Photolytic Solid state and solution exposed to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light

Step-by-Step Protocol for Forced Oxidative Degradation: [4]

  • Prepare a stock solution of 5-Bromo-1-methyl-1H-imidazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a 3% hydrogen peroxide solution.

  • Add an aliquot of the stock solution to the hydrogen peroxide solution to achieve a final drug substance concentration of approximately 100 µg/mL.

  • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analyze the samples by a stability-indicating HPLC method, comparing them to an unstressed control solution.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under its intended storage conditions.[6][11]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Experimental Workflow for Stability Assessment:

Stability Assessment Workflow cluster_planning Phase 1: Planning and Preparation cluster_forced_degradation Phase 2: Forced Degradation Studies cluster_long_term Phase 3: Formal Stability Studies cluster_evaluation Phase 4: Data Evaluation and Reporting A Develop & Validate Stability-Indicating HPLC Method B Prepare Batches of 5-Bromo-1-methyl-1H-imidazol-2-amine A->B C Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS, NMR) C->D E Confirm Method's Stability-Indicating Capability D->E F Initiate Long-Term & Accelerated Stability Studies (ICH Conditions) E->F G Analyze Samples at Specified Time Points F->G H Analyze Stability Data (Trends, Variability) G->H I Propose Shelf-Life and Storage Conditions H->I J Compile Stability Report I->J

Caption: A typical experimental workflow for assessing the stability of a new chemical entity.

Conclusion

While direct thermodynamic data for 5-Bromo-1-methyl-1H-imidazol-2-amine is not currently available in the public domain, a comprehensive analysis of its structure and the known reactivity of related compounds allows for a reasoned assessment of its stability. The compound is predicted to be stable in its solid form at room temperature when protected from light, moisture, and oxygen. However, in solution and under stress conditions, it is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for empirically determining the stability profile of 5-Bromo-1-methyl-1H-imidazol-2-amine, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE | TSI Journals. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][2][11]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 11* Aqueous Bromination of Imidazole - ConnectSci. Available at: [Link]

  • The influence of substituent field and resonance effects on the ease of N-heterocyclic carbene formation from imidazolium rings - PMC. Available at: [Link]

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water - MDPI. Available at: [Link]

  • Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co), Wh - ElectronicsAndBooks. Available at: [Link]

  • Activation parameters of hydrolysis of imidazolines at pH ≈ 12 - ResearchGate. Available at: [Link]

  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media - ResearchGate. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles - Morressier. Available at: [Link]

  • Evaluation for Stability Data - ICH. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF - ResearchGate. Available at: [Link]

  • Reactive Carbonyl-Scavenging Ability of 2-Aminoimidazoles: 2-Amino-1-methylbenzimidazole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles - RSC Publishing. Available at: [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. Available at: [Link]

  • Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water - PubMed. Available at: [Link]

  • Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control | Journal of the American Chemical Society. Available at: [Link]

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society. Available at: [Link]

  • The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications - MDPI. Available at: [Link]

  • 2-Aminoimidazole Analogs Target PhoP Altering DNA Binding Activity and Affect Outer Membrane Stability in Gram-Negative Bacteria - ACS Publications. Available at: [Link]

  • Electronic Effect of the [Au(PPh3)]+ Fragment in the Stabilization of Imidazolium Salts and the Destabilization of NHCs - Universidad de Zaragoza. Available at: [Link]

  • Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine. Synthesis of Parazoanthoxanthin A | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) 2-Aminoimidazoles - ResearchGate. Available at: [Link]

  • Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid ... - RSC Publishing. Available at: [Link]

Sources

Foundational

Solubility profile of 5-Bromo-1-methyl-1H-imidazol-2-amine in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-1-methyl-1H-imidazol-2-amine in Polar Aprotic Solvents Foreword: A Senior Application Scientist's Perspective In the realm of drug discovery and developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-1-methyl-1H-imidazol-2-amine in Polar Aprotic Solvents

Foreword: A Senior Application Scientist's Perspective

In the realm of drug discovery and development, understanding the solubility of a compound is not merely a data point; it is a critical determinant of its potential therapeutic success. The journey from a promising molecule in a flask to a viable drug candidate is paved with meticulous characterization, and solubility stands as a gatekeeper. This guide is crafted for the discerning researcher, scientist, and drug development professional who recognizes that a deep, mechanistic understanding of a compound's behavior in various solvent systems is paramount.

We will delve into the solubility profile of 5-Bromo-1-methyl-1H-imidazol-2-amine, a substituted imidazole of potential interest. While specific experimental data for this exact molecule is not widely published, this guide will equip you with the foundational principles, robust experimental protocols, and predictive insights necessary to approach this challenge. We will not just present methods; we will explore the why behind the how, fostering a level of expertise that transcends rote experimentation.

This document is structured to be a practical and intellectual companion in your laboratory work, blending established theory with actionable protocols. Our goal is to empower you to not only generate high-quality solubility data but also to interpret it with the scientific rigor that drives innovation.

The Crucial Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, formulation design, and the reliability of in vitro assays.[1][2] For a drug to be effective, it must first dissolve in a physiological medium to be absorbed into the bloodstream.[3] In the early stages of drug discovery, compounds are often stored and initially tested in organic solvents, making their solubility in these systems equally critical.[4]

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are workhorses in the pharmaceutical industry.[5] They are frequently used as vehicles for in vitro screening assays and as reaction media in synthetic chemistry.[4][6] Therefore, a comprehensive understanding of the solubility of a compound like 5-Bromo-1-methyl-1H-imidazol-2-amine in these solvents is essential for:

  • Reliable Biological Screening: Inaccurate solubility data can lead to misleading structure-activity relationships (SAR) if the compound precipitates in the assay medium.

  • Chemical Synthesis and Purification: Solubility dictates the choice of solvents for reaction, crystallization, and purification, impacting yield and purity.

  • Formulation Development: For parenteral formulations, understanding solubility in various co-solvents can be a starting point for developing stable and effective drug products.[2]

Theoretical Underpinnings of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle of solubility. At a molecular level, the dissolution process is governed by the interplay of intermolecular forces between the solute and the solvent.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents possess key characteristics that define their solvent properties:

  • High Dielectric Constant: These solvents have a high capacity to separate ions, which is reflected in their high dielectric constants.[7][8]

  • Significant Dipole Moment: They have a large separation of partial positive and partial negative charges within the molecule, allowing for strong dipole-dipole interactions.[9]

  • Absence of Acidic Protons: Unlike polar protic solvents (e.g., water, ethanol), they lack hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen) and therefore do not act as hydrogen bond donors.[6][8]

This combination of properties allows polar aprotic solvents to effectively solvate polar molecules and ions, particularly anions, which are less "caged" by solvent molecules compared to their state in protic solvents.[6]

Molecular Structure Analysis of 5-Bromo-1-methyl-1H-imidazol-2-amine

To predict the solubility of 5-Bromo-1-methyl-1H-imidazol-2-amine, we must first analyze its structure:

  • Imidazole Core: The imidazole ring is a polar heterocyclic system containing two nitrogen atoms. The amine group (-NH2) at the 2-position is a key feature, capable of acting as a hydrogen bond donor and acceptor.

  • Substituents:

    • The bromo group at the 5-position is electronegative and contributes to the molecule's polarity.

    • The methyl group on the ring nitrogen is a nonpolar, electron-donating group.

The presence of the amine group and the polar imidazole ring suggests that this molecule will engage in significant dipole-dipole interactions with polar aprotic solvents.

Predicted Solute-Solvent Interactions

The dissolution of 5-Bromo-1-methyl-1H-imidazol-2-amine in a polar aprotic solvent like DMSO can be visualized as the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions. The partially negative oxygen atom of DMSO will be attracted to the hydrogen atoms of the amine group, while the partially positive sulfur atom will interact with the lone pairs of the nitrogen atoms in the imidazole ring.

cluster_solute 5-Bromo-1-methyl-1H-imidazol-2-amine cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute Imidazole Ring (-NH2, -Br, -CH3) solvent S=O Dipole solute->solvent Dipole-Dipole Interactions Hydrogen Bonding (Acceptor)

Figure 1: Conceptual diagram of solute-solvent interactions.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, a systematic and well-controlled experimental approach is essential. The two primary types of solubility measured are equilibrium and kinetic solubility.[2][3]

Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid 5-Bromo-1-methyl-1H-imidazol-2-amine to a known volume of the chosen polar aprotic solvent (e.g., DMSO) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] A mechanical shaker or rotator should be used.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE).[3]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[11]

A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72h) A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Filter Supernatant C->D E 5. Dilute & Quantify (e.g., HPLC) D->E

Figure 2: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous or buffer solution.[2] For the purpose of this guide, we will adapt this concept for polar aprotic solvents, which is relevant for assessing potential precipitation upon serial dilution in screening assays. Nephelometry is a common technique for this.[1]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 5-Bromo-1-methyl-1H-imidazol-2-amine in DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the same solvent (or another polar aprotic solvent) to create a range of concentrations.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by suspended particles.[1][2]

  • Determination: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured table. While experimental values for 5-Bromo-1-methyl-1H-imidazol-2-amine are not available in the literature, Table 1 provides a template for how such data should be reported.

Table 1: Hypothetical Solubility of 5-Bromo-1-methyl-1H-imidazol-2-amine in Polar Aprotic Solvents at 25°C

SolventDielectric Constant (approx.)[8]Dipole Moment (D, approx.)[9]Equilibrium Solubility (mg/mL)Equilibrium Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)473.96[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)383.82[Experimental Value][Calculated Value]
Acetonitrile37.53.92[Experimental Value][Calculated Value]
Acetone212.88[Experimental Value][Calculated Value]

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict physicochemical properties.[12][13] These models are built on large datasets of compounds with known solubilities and can be useful for prioritizing compounds in early discovery.[14][15]

Key molecular descriptors that influence solubility include:

  • Molecular weight

  • LogP (a measure of lipophilicity)

  • Number of hydrogen bond donors and acceptors

  • Polar surface area[13]

While these models are powerful, their predictions should be considered estimates and should ideally be confirmed by experimental measurement.

Safety and Handling

As a Senior Application Scientist, I must emphasize that robust science is safe science. When handling 5-Bromo-1-methyl-1H-imidazol-2-amine and polar aprotic solvents, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[16]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or weighing out powdered compounds.[17][18]

  • Material Safety Data Sheets (MSDS/SDS): Before starting any work, consult the SDS for the specific compound and all solvents being used.[16][17][18][19] The SDS provides detailed information on hazards, handling, and emergency procedures.

  • Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

This guide has laid out a comprehensive framework for understanding and determining the solubility profile of 5-Bromo-1-methyl-1H-imidazol-2-amine in polar aprotic solvents. By integrating theoretical principles with detailed, field-proven experimental protocols, researchers can generate the high-quality, reliable data needed to advance their drug discovery and development programs.

The logical next step is the systematic execution of the described experimental protocols. The resulting data will be invaluable for a wide range of applications, from ensuring the integrity of high-throughput screening campaigns to guiding the formulation of this promising compound for further preclinical and clinical evaluation. The principles and methodologies outlined herein provide a robust roadmap for this critical phase of pharmaceutical research.

References

  • Avdeef, A. (2011). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 933–939. [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Pham, D. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 3334. [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1879-1890. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Vermeire, F. H., et al. (2025). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents. ChemRxiv. [Link]

  • Khan, I., et al. (2018). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Lupine Publishers. [Link]

  • Ben-Guerrab, A., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. [Link]

  • Garcia, G. A. T., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). ResearchGate. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. [Link]

  • De-Andrade, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6449–6513. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Capot Chemical. (2015). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Capot Chemical. [Link]

  • Chemicool. (n.d.). Examples of High Polarity Solvents. Chemicool. [Link]

  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • ChemSC. (n.d.). 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. ChemSC. [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Alcohols. ResearchGate. [Link]

  • Chemsrc. (2025). 5-(5-bromo-2-methylphenyl)-1H-imidazol-2-amine. Chemsrc. [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

Sources

Exploratory

Electronic properties and dipole moment of 5-Bromo-1-methyl-1H-imidazol-2-amine

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromo-1-methyl-1H-imidazol-2-amine Introduction The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromo-1-methyl-1H-imidazol-2-amine

Introduction

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, particularly those derived from marine sponges.[1] Its biological significance is deeply rooted in its electronic structure, which dictates its ability to engage in crucial non-covalent interactions, such as hydrogen bonding, with biological targets.[1][2] The strategic functionalization of this core, as seen in 5-Bromo-1-methyl-1H-imidazol-2-amine, introduces specific physicochemical modifications that are paramount for modern drug design. The bromine atom not only modulates the electronic landscape of the imidazole ring but also serves as a versatile synthetic handle for structure-activity relationship (SAR) studies through cross-coupling reactions.[3]

This technical guide provides a comprehensive analysis of the core electronic properties and the resulting dipole moment of 5-Bromo-1-methyl-1H-imidazol-2-amine. Understanding these fundamental characteristics is essential for researchers, scientists, and drug development professionals to predict molecular behavior, rationalize biological activity, and guide the design of next-generation therapeutics based on this promising scaffold.

Molecular Structure and Electronic Landscape

The foundational structure of 5-Bromo-1-methyl-1H-imidazol-2-amine is characterized by a five-membered imidazole ring. The electronic nature of this core is significantly perturbed by three key substituents: an electron-donating amino group at the C2 position, a methyl group at the N1 position, and an electron-withdrawing bromine atom at the C5 position.

Electron_Density_Influence cluster_0 Substituent Effects Amino Amino Group (NH₂) Electron Donating (+M) Ring Imidazole Ring Amino->Ring Increases e⁻ density (Resonance) Bromine Bromine (Br) Electron Withdrawing (-I) Bromine->Ring Decreases e⁻ density (Inductive Effect) Dipole_Moment_Vectors cluster_vectors Mol Br_vec_start->Br_vec_end μ(C-Br) NH2_vec_start->NH2_vec_end μ(NH₂) Ring_vec_start->Ring_vec_end μ(Ring) Net_start->Net_end μ(Total)

Caption: Conceptual diagram of bond dipole vectors and the resultant net dipole moment.

Property Representative Calculated Value Significance
Dipole Moment (μ)3.0 - 4.0 DebyeConfirms the polar nature of the molecule; crucial for solubility and dipole-dipole interactions.

Note: This value is a representative estimate based on computational studies of similarly substituted heterocyclic compounds.

[4][5]### Methodologies for Property Determination

The electronic properties and dipole moment of molecules like 5-Bromo-1-methyl-1H-imidazol-2-amine are elucidated through a synergistic combination of computational and experimental techniques.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful computational method used to predict molecular electronic structure, orbital energies, and properties like the dipole moment with high accuracy.

[1][6][7][8]Workflow: DFT Calculation of Electronic Properties

  • Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). 2[1][8]. Frequency Calculation: A frequency analysis is run to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a higher-level calculation is performed to obtain precise electronic properties.

  • Property Analysis: The output is analyzed to extract key data:

    • HOMO and LUMO energy levels.

    • Molecular Electrostatic Potential (MEP) map.

    • Mulliken or Natural Bond Orbital (NBO) charge distribution.

    • Dipole moment vector and magnitude.

[9]```dot digraph "Computational_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

}

Caption: General experimental workflow for determining dipole moment.

Implications for Drug Development

The specific electronic properties and dipole moment of 5-Bromo-1-methyl-1H-imidazol-2-amine are not merely academic; they have profound implications for its utility as a scaffold in drug discovery.

  • Target Interactions: The molecule's polarity and the defined regions of electrostatic potential are key to its recognition by and binding to biological targets. The amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors, facilitating strong and specific interactions within a protein's binding pocket.

  • Pharmacokinetics: The dipole moment influences solubility in aqueous media, a critical factor for drug absorption and distribution. Fine-tuning this property is essential for achieving a desirable pharmacokinetic profile.

  • Synthetic Versatility: The bromine atom at the 5-position is a key feature for library generation. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical groups. This process enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

[3]```dot digraph "SAR_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Bromo-1-methyl-1H-imidazol-2-amine derivatives

Application Note: Regioselective Synthesis and Isolation of 5-Bromo-1-methyl-1H-imidazol-2-amine Derivatives Executive Summary The 2-aminoimidazole scaffold is a privileged pharmacophore frequently encountered in marine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 5-Bromo-1-methyl-1H-imidazol-2-amine Derivatives

Executive Summary

The 2-aminoimidazole scaffold is a privileged pharmacophore frequently encountered in marine alkaloids and synthetic kinase inhibitors[1]. Functionalizing this core, particularly through halogenation, provides critical intermediates for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details a highly regioselective, step-by-step protocol for the synthesis of 5-bromo-1-methyl-1H-imidazol-2-amine via controlled electrophilic aromatic substitution.

As an Application Scientist, I have structured this guide to move beyond a simple recipe. By understanding the thermodynamic and kinetic drivers of imidazole bromination, researchers can adapt this self-validating system to a wide array of substituted heterocycles.

Mechanistic Rationale & Experimental Design

The bromination of 1-methyl-1H-imidazol-2-amine presents a regioselectivity challenge. The electron-donating nature of the C2-amino group highly activates the imidazole ring toward electrophilic attack. Without stringent control, the reaction rapidly proceeds to the 4,5-dibromo derivative[2].

Why N-Bromosuccinimide (NBS)? While molecular bromine ( Br2​ ) is a common halogenating agent, it is often too aggressive for activated aminoimidazoles, leading to over-bromination and complex tarry mixtures[3]. NBS provides a low, steady-state concentration of electrophilic bromine ( Br+ ).

Solvent and Temperature Causality: The choice of solvent dictates the reaction pathway. In polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), the reaction proceeds via a highly organized polar transition state[4]. Maintaining the reaction at exactly 0 °C is critical; at this temperature, the kinetic product (bromination at the more sterically accessible and electronically favored 5-position, directed by the 1-methyl group's inductive effect) is isolated in high yield, suppressing C4-bromination.

Reaction Workflow & Logical Pathway

G A Precursor 1-Methyl-1H- imidazol-2-amine B Electrophile Addition NBS in ACN (0 °C) A->B C Regioselective Bromination (C5) B->C D Reductive Quench (Na2S2O3) C->D E Target Isolation 5-Bromo Derivative D->E

Figure 1: Workflow diagram illustrating the controlled electrophilic bromination sequence.

Quantitative Optimization Data

To validate the experimental choices, the following table summarizes the optimization parameters that led to the finalized protocol. This data demonstrates why ACN at 0 °C is the authoritative standard for this specific transformation.

SolventTemperature (°C)Equivalents (NBS)Yield (%)Ratio (5-Bromo : 4-Bromo : Dibromo)
DMF25 (RT)1.145%60 : 10 : 30
DMF01.0572%85 : 5 : 10
DCM01.0555%70 : 15 : 15 (Poor solubility)
ACN 0 1.02 88% 95 : 2 : 3

Step-by-Step Synthesis Protocol

Safety & Preparatory Note: NBS is a moisture-sensitive irritant. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the electrophile[5].

Phase 1: Reagent Preparation & Dissolution
  • Purge System: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry under vacuum and backfill with N2​ three times.

  • Substrate Dissolution: Charge the flask with 1-methyl-1H-imidazol-2-amine (1.00 g, 10.3 mmol).

  • Solvent Addition: Inject 30 mL of anhydrous Acetonitrile (ACN) via syringe. Stir at 400 rpm until the substrate is completely dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the solution to equilibrate to exactly 0 °C for 15 minutes. Causality: Premature addition of NBS before thermal equilibration will result in localized hot spots, driving dibromination.

Phase 2: Controlled Electrophilic Addition
  • NBS Preparation: In a separate dry vial, weigh out N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.02 equiv). Note: Use freshly recrystallized NBS (from water) for optimal yields.

  • Portion-wise Addition: Add the NBS to the reaction mixture in four equal portions over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 0 °C. The solution will transition from clear to a pale yellow/orange hue. Stir for an additional 1.5 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS or TLC (DCM:MeOH 9:1). The reaction is deemed self-validating and complete when the starting material mass ( [M+H]+=98 ) is consumed, and the target mass ( [M+H]+=176/178 , isotopic doublet) dominates[1].

Phase 3: Quenching and Workup
  • Reductive Quench: Once complete, immediately quench the reaction by adding 10 mL of a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide ions, instantly halting the reaction and preventing downstream oxidation during concentration.

  • Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the ACN.

  • Extraction: Dilute the remaining aqueous layer with 20 mL of saturated NaHCO3​ (to ensure the amine remains in its free-base form) and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo to yield the crude product.

Phase 4: Purification & Salt Formation (Optional)
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking).

  • Hydrochloride Salt Formation: To increase stability for long-term storage, dissolve the purified free base in minimal diethyl ether and add 1.0 equivalent of 2M HCl in diethyl ether dropwise at 0 °C. Filter the resulting precipitate to isolate 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride [6] as an off-white solid.

Analytical Validation Parameters

To ensure the trustworthiness of your synthesized batch, verify the product against these standard analytical markers:

  • LC-MS (ESI+): m/z 176.0, 178.0 (1:1 ratio, indicative of a single Bromine isotope pattern).

  • 1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, Imidazole C4-H), 5.90 (br s, 2H, NH2​ ), 3.35 (s, 3H, N−CH3​ ). Causality: The disappearance of the C5 proton and the retention of the C4 singlet confirms regioselectivity.

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Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1-methyl-1H-imidazol-2-amine

Executive Summary & Substrate-Specific Challenges The functionalization of 5-bromo-1-methyl-1H-imidazol-2-amine via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate-Specific Challenges

The functionalization of 5-bromo-1-methyl-1H-imidazol-2-amine via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. As a highly valuable scaffold in medicinal chemistry and natural product synthesis, achieving high-yielding C-C bond formation at the C5 position requires precise control over the catalytic cycle.

As an application scientist, it is critical to understand the causality behind reaction failures with this specific substrate. There are three primary failure modes:

  • Catalyst Poisoning & Competitive Coupling: The unprotected exocyclic C2-amine is highly nucleophilic. It can coordinate to the Pd(II) intermediate, stalling the catalytic cycle, or undergo competitive Buchwald-Hartwig amination .

  • Steric Hindrance at C5: The proximity of the N1-methyl group to the C5-bromide creates significant steric bulk, raising the activation energy required for the initial oxidative addition step.

  • Hydrodebromination: Bromoimidazoles are notoriously susceptible to premature debromination. Strong bases (e.g., alkoxides) can promote β -hydride elimination or hydride transfer, reducing the starting material to 1-methyl-1H-imidazol-2-amine before transmetalation can occur .

To overcome these barriers, a self-validating workflow involving orthogonal protection, rational ligand design, and mild base activation must be employed.

Strategic Workflow & Logical Relationships

To ensure a robust and reproducible coupling, the free amine must be temporarily masked. Exhaustive tert-butyloxycarbonyl (Boc) protection is the industry standard for 2-aminoimidazoles, as it not only prevents catalyst poisoning but also increases the solubility of the polar imidazole core in organic solvents .

Workflow Substrate 5-Bromo-1-methyl- 1H-imidazol-2-amine Protection N-Boc Protection (Masks C2-Amine) Substrate->Protection Coupling Suzuki-Miyaura Cross-Coupling Protection->Coupling Deprotection Acidic Deprotection (TFA/DCM) Coupling->Deprotection Product C5-Arylated 2-Aminoimidazole Deprotection->Product

Workflow for the functionalization of 5-bromo-1-methyl-1H-imidazol-2-amine via Suzuki coupling.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, and base dictates the success of the reaction. Because oxidative addition at the sterically crowded C5 position is slow, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) are required to accelerate both oxidative addition and the subsequent reductive elimination .

To mitigate debromination, inorganic bases such as Potassium Phosphate ( K3​PO4​ ) or Cesium Fluoride (CsF) are strongly preferred over Sodium tert-butoxide ( NaOtBu ) .

Table 1: Catalyst and Ligand Screening Summary
Catalyst PrecursorLigandEquivalentsConversion (%)Debromination (%)Conclusion
Pd(PPh3​)4​ None (Tetrakis)5 mol%35%40%Poor. Ligand not bulky enough; high side-product.
Pd(dppf)Cl2​ dppf (bidentate)5 mol%72%15%Moderate. Good baseline, but slow reaction time.
Pd2​(dba)3​ SPhos2.5 mol%88%<5%Excellent. Fast oxidative addition, low debromination.
Pd2​(dba)3​ XPhos 2.5 mol%>95% <2% Optimal. Superior reductive elimination kinetics.
Table 2: Base and Solvent Optimization (Using Pd2​(dba)3​ / XPhos)
Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
NaOtBu Toluene / H2​O 90 °C20%Strong base promotes β -hydride elimination.
K2​CO3​ DMF / H2​O 90 °C65%Moderate base, but DMF causes partial product degradation.
K3​PO4​ 1,4-Dioxane / H2​O (4:1) 90 °C 92% Mild, highly soluble in aqueous mix; stabilizes transmetalation.
CsF1,4-Dioxane / H2​O (4:1)90 °C89%Excellent alternative if boronic acid is base-sensitive.

Mechanistic Causality: The Catalytic Cycle

Understanding the catalytic cycle explains why XPhos and K3​PO4​ succeed where others fail. The bulky isopropyl groups on XPhos force the palladium center into a highly reactive mono-ligated Pd(0) state, which easily inserts into the sterically hindered C5-Br bond. During transmetalation, the mild K3​PO4​ activates the boronic acid without generating the hydride intermediates responsible for debromination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered at C5) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Base Activated) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Accelerated by Bulky L) TransMet->RedElim SideReaction Hydrodebromination (Undesired Pathway) TransMet->SideReaction Strong Base (Alkoxide) RedElim->Pd0 Product Release

Catalytic cycle highlighting the steric challenges at C5 and the competing debromination pathway.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the integrity of each intermediate before proceeding.

Protocol A: N-Boc Protection of the C2-Amine

Objective: Mask the nucleophilic amine to prevent Pd-coordination.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-bromo-1-methyl-1H-imidazol-2-amine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add Triethylamine ( Et3​N , 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 2.2 eq) dropwise.

    • Causality Note: 2.2 equivalents are used to drive the formation of the di-Boc protected amine, which provides superior steric shielding compared to mono-Boc .

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a non-polar UV-active spot ( Rf​≈0.7 ). LC-MS should confirm the mass shift of +200 Da (di-Boc).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Form the C5-C(aryl) bond while suppressing debromination.

  • Preparation: In a 20 mL microwave vial or Schlenk tube, combine the di-Boc protected 5-bromo-1-methyl-1H-imidazol-2-amine (1.0 eq, 1.0 mmol), Aryl Boronic Acid (1.5 eq), Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%), and anhydrous K3​PO4​ (2.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and deionized H2​O (5 mL total volume). Sparge the mixture with Argon gas for exactly 15 minutes.

    • Causality Note: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos into inactive phosphine oxides.

  • Heating: Seal the vessel and heat to 90 °C in an oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the distinctive 1:1 bromine isotope pattern (M / M+2) and the appearance of the coupled product mass. If a peak corresponding to M-79 appears, hydrodebromination has occurred (check degassing and base quality).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol C: Acidic Deprotection

Objective: Unmask the C2-amine to yield the final functionalized product.

  • Reaction: Dissolve the coupled product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (10 mL total per mmol of substrate).

  • Stirring: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Evolution of CO2​ gas (bubbling) indicates successful cleavage of the Boc groups. TLC will show a shift back to a highly polar baseline spot.

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3 x 10 mL). The product is isolated as the TFA salt, which can be free-based using basic ion-exchange resin or saturated NaHCO3​ extraction if required.

References

  • Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. "Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling." Organic & Biomolecular Chemistry, 9(8), 3041-3049 (2011). Available at:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075 (2010). Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Applications." Organic-Chemistry.org. Available at:[Link]

Method

Application Note: 5-Bromo-1-methyl-1H-imidazol-2-amine as a Privileged Building Block in Medicinal Chemistry

Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds[1]. It serves as a critical bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds[1]. It serves as a critical bioisostere for guanidines and 2-aminopyridines. Specifically, 5-Bromo-1-methyl-1H-imidazol-2-amine (Free base CAS: 151597-83-0[2]; Hydrochloride CAS: 1822966-76-6[3]) is an exceptionally versatile building block. It has been instrumental in the total synthesis of marine alkaloids such as Lissodendrin B[4] and in the structure-based design of potent human β-Secretase (BACE1) inhibitors for Alzheimer's disease[5].

This technical guide provides a comprehensive, field-proven workflow for the orthogonal functionalization of this molecule, detailing the causality behind protecting group strategies, palladium-catalyzed cross-couplings, and late-stage derivatizations.

Structural & Physicochemical Rationale

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the innate reactivity and physicochemical contributions of your starting materials. The 5-bromo-1-methyl-1H-imidazol-2-amine scaffold offers three distinct functional handles, each serving a specific strategic purpose:

Rationale Core 2-Amino-1-methylimidazole Core N1 N1-Methyl Group Core->N1 C2 C2-Amino Group Core->C2 C5 C5-Bromo Handle Core->C5 N1_desc Locks tautomerism & reduces H-bond donors (Improves BBB permeability) N1->N1_desc C2_desc Key pharmacophore (Aspartate binding in BACE1) C2->C2_desc C5_desc Orthogonal reactivity (Pd-catalyzed cross-coupling) C5->C5_desc

Fig 1. Structural rationale for utilizing the 5-bromo-1-methyl-1H-imidazol-2-amine scaffold.

  • N1-Methylation: Unsubstituted imidazoles suffer from annular tautomerism, which complicates NMR characterization and leads to regioisomer mixtures during electrophilic substitution. The N-methyl group locks the tautomeric state and removes a hydrogen bond donor, significantly improving lipophilicity and Blood-Brain Barrier (BBB) permeability.

  • C5-Bromination: The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing rapid exploration of chemical space by appending diverse aryl, heteroaryl, or alkynyl groups[4].

  • C2-Amination: The exocyclic amine acts as a critical hydrogen bond donor/acceptor. In BACE1 inhibitors, this moiety forms essential hydrogen bonds with the catalytic aspartate dyads of the enzyme[5].

Strategic Functionalization Workflow

The presence of multiple nucleophilic centers—the exocyclic 2-amino group and the endocyclic imidazole nitrogens—presents a significant challenge for selective functionalization[1]. If left unprotected, the 2-amino group can coordinate with palladium catalysts, poisoning the catalytic cycle and drastically reducing cross-coupling yields. Therefore, an orthogonal protection strategy is mandatory.

Workflow A 5-Bromo-1-methyl- 1H-imidazol-2-amine B Di-Boc Protection A->B Step 1 C Suzuki-Miyaura Coupling B->C Step 2 D Global Deprotection C->D Step 3 E Amide/Urea Formation D->E Step 4

Fig 2. Strategic workflow for the functionalization of 5-bromo-1-methyl-1H-imidazol-2-amine.

Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the causality behind our recommended protocol, below is a summary of our optimization data for the Suzuki-Miyaura coupling of the di-Boc protected intermediate with a standard heteroarylboronic acid. Palladium-catalyzed cross-coupling reactions of advanced intermediates with heteroarylboronic acids require careful selection of the Pd(0) or Pd(II) catalyst[5].

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh3)4 (10 mol%)Na2CO3Toluene/H2O (5:1)9042Moderate yield; monodentate ligands led to rapid catalyst degradation and protodeboronation.
2Pd(OAc)2 / SPhosK3PO4Toluene (Anhydrous)10065Improved yield; however, anhydrous conditions severely limited base solubility, slowing transmetalation.
3 Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O (4:1) 90 89 Optimal; bidentate dppf prevents reductive elimination of halide. Biphasic system ensures rapid base dissolution.
4Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane (Anhydrous)9018Poor yield; confirms that the inorganic base is entirely ineffective without the water co-solvent.

Self-Validating Experimental Protocols

Protocol A: Exhaustive Di-Boc Protection of the 2-Amino Group

Causality: Selective protection is achievable because the exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens[1]. We utilize a di-Boc strategy rather than mono-Boc. A mono-Boc protected 2-aminoimidazole still possesses an acidic N-H bond that can interfere with the basic conditions of the Suzuki coupling or coordinate to the transition metal.

Step-by-Step Methodology:

  • Initiation: Suspend 5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Neutralization: Add Triethylamine (Et3N, 3.0 equiv) dropwise at 0 °C. Self-Validation: The suspension will clear into a homogeneous solution as the free base is generated.

  • Catalysis & Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by Di-tert-butyl dicarbonate (Boc2O, 2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Self-Validation: Vigorous CO2 gas evolution indicates active Boc anhydride decomposition/reaction. LC-MS should show complete conversion to the m/z[M+H]+ corresponding to the di-Boc mass.

  • Workup: Wash the organic layer with saturated aqueous NH4Cl (2 x 25 mL) to remove DMAP and Et3N, followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the di-Boc protected intermediate as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Causality: As established in the optimization table, Pd(dppf)Cl2 in a biphasic solvent system provides the highest turnover frequency. The water dissolves the K2CO3, generating the reactive boronate complex necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the di-Boc protected imidazole (1.0 equiv), the desired aryl/heteroarylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Purge the vessel with nitrogen for 5 minutes. Self-Validation: The solution will turn a deep red/orange color indicative of the active Pd species.

  • Heating: Heat the reaction to 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol C: Global Deprotection and Amidation

Causality: TFA efficiently removes both Boc groups. For the subsequent amidation, the 2-aminoimidazole is electronically deactivated (due to the electron-withdrawing nature of the adjacent imidazole ring nitrogens). Therefore, highly active uronium coupling reagents like HATU must be used instead of standard carbodiimides (EDC/DCC).

Step-by-Step Methodology:

  • Deprotection: Dissolve the coupled intermediate in DCM (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the TFA salt.

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) and stir for 10 minutes to form the active ester.

  • Coupling: Add the deprotected 2-aminoimidazole TFA salt (1.0 equiv) to the activated ester solution. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via preparative HPLC to isolate the final target molecule.

References

  • NextSDS. "5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • ACS Publications. "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed Central. "Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa." Marine Drugs. Available at:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-imidazol-2-amine

An Application Guide for Medicinal and Process Chemistry Introduction: The Strategic Importance of N-Arylated 2-Aminoimidazoles The 2-aminoimidazole scaffold is a privileged motif in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal and Process Chemistry

Introduction: The Strategic Importance of N-Arylated 2-Aminoimidazoles

The 2-aminoimidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. The targeted synthesis of N-aryl-2-aminoimidazoles via C-N cross-coupling reactions is a critical transformation for expanding the chemical space around this valuable core. The Buchwald-Hartwig amination has emerged as a premier method for forging C-N bonds, offering broad substrate scope and functional group tolerance where classical methods often fail.[1][2]

This application note provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-imidazol-2-amine. We will delve into the mechanistic principles, provide a validated, step-by-step protocol, and discuss key optimization parameters and troubleshooting strategies tailored to this specific class of heterocyclic substrates. Five-membered nitrogen heterocycles are known to be challenging coupling partners, often due to their potential to inhibit or deactivate the palladium catalyst.[3][4] Therefore, a carefully selected catalyst system and optimized conditions are paramount for success.

Part 1: Mechanistic Insights & Strategic Considerations

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[5][6]

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_product pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br (Bromoimidazole) Oxidative Addition amido Palladium Amido Complex ox_add->amido + Amine (R'-NH₂) + Base Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NHR' (Product) amido->product center

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 5-bromoimidazole substrate to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[7] The reactivity order for the halide is typically I > Br > Cl.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Why This Substrate is Challenging: The 2-amino group on the imidazole ring makes the heterocycle electron-rich and provides a potential coordination site (the ring nitrogens) that can bind to the palladium center and inhibit catalysis.[3] This necessitates the use of specialized ligands that can promote the desired catalytic pathway over off-cycle inhibitory processes.

The Critical Role of the Ligand: For challenging heterocyclic substrates, bulky and electron-rich biarylphosphine ligands are the gold standard.[1][8]

  • Steric Bulk: Ligands like tBuBrettPhos or XPhos create a sterically hindered environment around the palladium center. This favors the formation of monoligated Pd(0) species, which are highly active for oxidative addition, and accelerates the rate-limiting reductive elimination step.[1]

  • Electron-Donating Properties: The electron-rich nature of these phosphine ligands increases the electron density on the palladium, which facilitates the oxidative addition of the aryl bromide.

Part 2: Experimental Protocol & Reagent Selection

This protocol provides a robust starting point for the coupling of various primary and secondary amines with 5-Bromo-1-methyl-1H-imidazol-2-amine.

Reagent and Parameter Table

ParameterRecommended ChoiceRationale & Comments
Palladium Source tBuBrettPhos Pd G3 PrecatalystAir- and moisture-stable precatalyst that rapidly forms the active Pd(0) species in solution. Highly effective for heteroaromatic couplings.[3][9]
Ligand tBuBrettPhos (in precatalyst)Proven efficacy for amination of unprotected bromoimidazoles.[3][9][10]
Base LHMDS (1.0 M in THF)Strong, non-nucleophilic base. Its solubility in THF ensures homogeneous reaction conditions, improving reproducibility.[11][12] NaOtBu is a viable alternative.
Solvent Toluene or 1,4-DioxaneAprotic, relatively non-polar solvents that are well-suited for this chemistry.[5][13] Ensure use of anhydrous solvent.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers, particularly for less reactive amines.
Concentration 0.1 - 0.5 MA typical concentration range. Higher dilutions can sometimes mitigate bimolecular catalyst deactivation pathways.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Step-by-Step Experimental Workflow

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Detailed Procedure:

Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 5-Bromo-1-methyl-1H-imidazol-2-amine (0.1 mmol, 1.0 equiv), the desired amine coupling partner (0.12 mmol, 1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (0.002 mmol, 2 mol %).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.

  • Base Addition: While stirring, add LHMDS (1.0 M solution in THF, 0.15 mL, 1.5 equiv) dropwise at room temperature. The reaction mixture will typically change color.

  • Reaction: Securely cap the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction for 4-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. For LC-MS analysis, a small aliquot can be withdrawn, quenched with methanol, diluted, and filtered.[14][15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 1 mL of water.

  • Extraction: Dilute the mixture with ethyl acetate (5 mL) and transfer to a separatory funnel. Wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated 2-aminoimidazole product.

Part 3: Optimization and Troubleshooting

Even with a robust protocol, optimization may be necessary depending on the specific amine coupling partner.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Air/Moisture Exposure) 2. Insufficient Temperature 3. Unsuitable Base/Ligand Combination1. Ensure rigorously inert conditions and use anhydrous reagents. 2. Increase temperature in 10 °C increments (up to 120 °C). 3. Screen other bases (e.g., NaOtBu, K₃PO₄) or a different ligand/precatalyst system (e.g., XPhos-based).
Formation of Side Products 1. Hydrodehalogenation (Ar-Br → Ar-H) 2. Bis-arylation (for primary amines)1. This can be caused by moisture or an inappropriate base. Ensure anhydrous conditions. Sometimes a different solvent can mitigate this. 2. Use a larger excess of the primary amine (2-4 equiv) to outcompete the more reactive secondary amine product.[12]
Product Decomposition Imidazole ring instability under specific conditions.Some aminoimidazole products can be unstable on silica gel.[10][16] Consider using a different purification method like reverse-phase chromatography or crystallization. Neutralizing the silica gel with triethylamine may also help.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, D. A. et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Robbins, D. W. & Hartwig, J. F. (2011). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Angewandte Chemie International Edition. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Nykaza, T. V. et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Viciu, M. S. (2007). Application of Pd-NHC Complexes in Challenging Amination Reactions. York University. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Europe PMC. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Clark, T. J. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. West Virginia University. [Link]

  • Nykaza, T. V. et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science. [Link]

  • Girek, T. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Stambuli, J. P. et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • Xia, Q. et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. [Link]

  • Yahyazadeh, A. & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Buchwald-Hartwig - Organic Chemistry Portal - Literature. Organic Chemistry Portal. [Link]

  • Sanna, M. et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry. [Link]

  • Patil, V. R. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Smith, A. M. et al. (2015). Synthesis and Characterization of Some New Aminoimidazoles. PMC. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Su, M. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

Sources

Method

Application Note: Microwave-Assisted Functionalization of 5-Bromo-1-methyl-1H-imidazol-2-amine

Scientific Rationale & Precursor Profiling The 2-aminoimidazole scaffold is a privileged pharmacophore, widely recognized for its potent anti-biofilm activity and kinase inhibition properties[1]. However, the late-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Precursor Profiling

The 2-aminoimidazole scaffold is a privileged pharmacophore, widely recognized for its potent anti-biofilm activity and kinase inhibition properties[1]. However, the late-stage functionalization of these heterocycles is notoriously difficult due to their polarity, thermal instability, and susceptibility to oxidation under prolonged conventional heating.

The precursor 5-bromo-1-methyl-1H-imidazol-2-amine (often supplied as a stable hydrochloride salt, CAS 1822966-76-6)[2] circumvents these synthetic bottlenecks by offering two orthogonal reactive sites:

  • The C5-Bromide: Acts as an ideal electrophilic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl diversity[3]. The N-methyl group is critical here; it prevents tautomerization, locking the molecule into a defined geometry that ensures predictable regioselectivity during oxidative addition.

  • The C2-Exocyclic Amine: Serves as a potent nucleophile for multicomponent reactions (MCRs), enabling the rapid construction of complex, fused imidazo-heterocycles such as 5-aza-7-deaza-adenines[4] or benzo[4,5]imidazo[1,2-a]pyrimidines[5].

Mechanistic Causality of Microwave Irradiation

Conventional conductive heating relies on thermal gradients, often leading to localized superheating at the vessel walls. This causes the sensitive 2-aminoimidazole core to degrade into complex polymeric mixtures before the desired activation energy of the cross-coupling or cyclization is reached.

Microwave-Assisted Organic Synthesis (MAOS) solves this via dielectric heating [6]. By utilizing solvents with a high microwave loss tangent ( tanδ )—such as water or DMF—the oscillating electromagnetic field induces rapid, uniform volumetric heating. This allows the reaction mixture to reach high temperatures (120–150 °C) in seconds, outcompeting the kinetics of degradation pathways and drastically improving both yield and purity[7].

G A 5-Bromo-1-methyl-1H-imidazol-2-amine (Bifunctional Precursor) B Microwave Dielectric Heating (Rapid Volumetric Activation) A->B Energy Transfer C Pd-Catalyzed C-C Coupling (C5-Arylation/Alkynylation) B->C Pathway A D Multicomponent Assembly (C2-Amine Condensation) B->D Pathway B E C5-Functionalized 2-Aminoimidazoles C->E Yield > 85% F Fused Imidazo-Heterocycles (e.g., Triazines/Pyrimidines) D->F Yield > 80%

Workflow of microwave-assisted functionalization of 5-bromo-1-methyl-1H-imidazol-2-amine.

Quantitative Reaction Metrics

The following table summarizes the performance of 5-bromo-1-methyl-1H-imidazol-2-amine in key functionalization pathways, highlighting the empirical superiority of MAOS over conventional thermal methods.

Reaction PathwayTarget ScaffoldHeating ModalityTimeTemp (°C)Isolated Yield (%)Crude Purity (%)
Suzuki-Miyaura (C5) 5-Aryl-2-aminoimidazoleConventional (Oil Bath)12 h10045< 70
Suzuki-Miyaura (C5) 5-Aryl-2-aminoimidazoleMicrowave (Sealed)15 min12088> 95
MCR Assembly Imidazo[1,2-a][1,3,5]triazineConventional (Oil Bath)24 h903865
MCR Assembly Imidazo[1,2-a][1,3,5]triazineMicrowave (Sealed)20 min15082> 90

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura C5-Arylation

Causality & Design: The biphasic solvent system (1,4-Dioxane/H₂O, 4:1) is deliberately chosen. Dioxane solubilizes the organic precursor and arylboronic acid, while water acts as a potent microwave absorber ( tanδ=0.123 ) to drive rapid heating and dissolves the inorganic base (K₂CO₃) required for the transmetalation step[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol; excess required to neutralize the HCl salt and facilitate coupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) inside a glovebox or under a strict argon stream to prevent catalyst oxidation.

  • Solvent Introduction: Inject 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a monomode microwave reactor. Irradiate at 120 °C for 15 minutes (Dynamic power mode, max 200 W, high stirring).

Self-Validating System:

  • Isotopic Tracking (In-Process): Prior to the reaction, LC-MS of the precursor will show a distinct 1:1 isotopic doublet at m/z 176/178 [M+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Pause the microwave at 5 minutes and sample 10 µL. The complete disappearance of this isotopic signature confirms successful oxidative addition.

  • qNMR Yield (Post-Reaction): Before column chromatography, spike the crude mixture with exactly 1.0 mmol of 1,3,5-trimethoxybenzene. The integration of the product's N-methyl singlet (~3.5 ppm) against the internal standard's methoxy singlet (3.7 ppm) provides an absolute chemical yield, validating the reaction's success independent of downstream isolation losses.

Protocol B: Multicomponent Assembly of Imidazo-Triazines

Causality & Design: Reacting the C2-amine with triethyl orthoformate and cyanamide generates 5-aza-7-deaza-adenine isosteres[4]. Under conventional heating, cyanamide tends to thermally polymerize, ruining the yield. Microwave irradiation at 150 °C rapidly forces the sequential condensation and cyclization steps, closing the triazine ring before cyanamide polymerization can occur.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 5-bromo-1-methyl-1H-imidazol-2-amine (1.0 mmol), cyanamide (1.2 mmol), and triethyl orthoformate (1.5 mmol).

  • Solvent: Add 3 mL of anhydrous DMF. (DMF has an excellent microwave absorption profile, allowing the system to reach 150 °C in under 30 seconds).

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes.

Self-Validating System:

  • Kinetic Pressure Monitoring (In-Process): Monitor the real-time pressure curve on the microwave software. A smooth, asymptotic rise to ~4 bar validates that the volatile ethanol byproduct (cleaved from the orthoformate) is being generated at a controlled rate. Sudden spikes indicate solvent superheating or runaway cyanamide decomposition.

  • Spectroscopic Validation (Post-Reaction): Perform an FT-IR scan on the crude precipitate. The disappearance of the primary amine N-H stretching bands (~3300 cm⁻¹) and the emergence of strong triazine ring-breathing modes (~1550 cm⁻¹) self-validates that the intramolecular cyclization has successfully occurred.

References

  • Title: One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles Source: Molecular Diversity (NIH / PubMed) URL: [Link]

  • Title: A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions Source: Journal of Combinatorial Chemistry (PMC) URL: [Link]

  • Title: Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling Source: Frontiers in Chemistry URL: [Link]

  • Title: Microwave-assisted one-pot synthesis and anti-biofilm activity of 2-amino-1H-imidazole/triazole conjugates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update Source: Current Microwave Chemistry (Bentham Science) URL: [Link]

Sources

Application

Application Note: Incorporating 5-Bromo-1-methyl-1H-imidazol-2-amine into Novel Kinase Inhibitor Scaffolds

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a comprehensive framework for medicinal chemists and drug discovery scientists on the strategic incorporation of the 5-Bromo-1-methyl-1H-imidazol-2-amine fragment into novel kinase inhibitor scaffolds. We present the rationale for its use, detailed synthetic protocols for scaffold elaboration via modern cross-coupling reactions, and robust methodologies for biochemical and cellular characterization of the resulting compounds.

Rationale and Design Strategy

The 2-aminoimidazole moiety is a privileged structure in medicinal chemistry, found in numerous marine natural products with diverse biological activities.[1][2] Its utility in kinase inhibitor design stems from its ability to act as a bioisostere for other hinge-binding groups.[1][2] The kinase hinge region is a flexible loop connecting the N- and C-lobes of the kinase domain that provides crucial hydrogen bond contacts for anchoring ATP and competitive inhibitors.[3][4][5]

The 5-Bromo-1-methyl-1H-imidazol-2-amine fragment offers a unique combination of features:

  • Hinge-Binding Potential: The 2-amino group and the N1-methylated imidazole ring present hydrogen bond donors and acceptors in a spatial arrangement that can effectively mimic the adenine portion of ATP, forming key interactions with the kinase hinge backbone.[3][4]

  • Synthetic Handle: The bromine atom at the C5 position serves as a versatile synthetic handle for elaboration using modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries.[6][7]

  • Modulation of Properties: The N1-methyl group blocks a potential site of metabolism and eliminates tautomerization, providing a more defined and rigid pharmacophore for interaction with the target kinase.

Our overall strategy involves a fragment-based approach: using the bromo-imidazole core as an anchor group and diversifying the scaffold at the C5 position to achieve potency and selectivity.

G cluster_0 Design & Synthesis cluster_1 Screening & Validation Start 5-Bromo-1-methyl- 1H-imidazol-2-amine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->Coupling Versatile Fragment Library Diverse Library of Novel Scaffolds Coupling->Library Scaffold Elaboration Biochem Biochemical Screen (e.g., ADP-Glo™ Assay) Determine IC50 Library->Biochem Primary Screening Cellular Cell-Based Assay (e.g., Western Blot) Confirm Target Engagement Biochem->Cellular Hit Validation SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Data for Optimization SAR->Coupling Rational Design Feedback Loop caption Figure 1. Overall workflow for inhibitor development. G cluster_0 Biochemical Validation cluster_1 Cellular Validation KinaseRxn Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) StopDeplete Step 2: Stop & Deplete ATP Add ADP-Glo™ Reagent KinaseRxn->StopDeplete Detect Step 3: Detect ADP Add Kinase Detection Reagent StopDeplete->Detect Luminescence Measure Luminescence (Signal ∝ Kinase Activity) Detect->Luminescence CellTreat Treat Cells with Inhibitor Lysis Lyse Cells & Quantify Protein CellTreat->Lysis Electrophoresis SDS-PAGE & Transfer to PVDF Membrane Lysis->Electrophoresis Blotting Probe with Antibodies (p-Target, Total Target) Electrophoresis->Blotting Detection Detect Signal (Chemiluminescence) Blotting->Detection caption Figure 2. Key characterization workflows.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination of 5-Bromo-1-methyl-1H-imidazol-2-amine in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the hydrodebromination (C-Br reduction to C-H) of 5-Bromo-1-methyl-1H-imidazol-2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the hydrodebromination (C-Br reduction to C-H) of 5-Bromo-1-methyl-1H-imidazol-2-amine during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille).

As an electron-rich, sterically hindered heteroaryl halide with a free primary amine, this substrate is highly susceptible to unwanted debromination. This guide synthesizes mechanistic causality with field-proven methodologies to help you engineer a self-validating, high-yielding coupling protocol.

Mechanistic Insight: The Causality of Hydrodebromination

To prevent a side reaction, you must first understand its kinetic origins. Hydrodebromination (or hydrodehalogenation) occurs when the active Palladium(II)-aryl intermediate coordinates with a hydride source instead of undergoing the desired transmetalation[1].

For 5-Bromo-1-methyl-1H-imidazol-2-amine, three specific factors drastically accelerate this failure mode:

  • Electronic Deactivation : The electron-rich imidazole ring makes the initial oxidative addition of Pd(0) to the C-Br bond sluggish, requiring higher temperatures that inadvertently promote side reactions.

  • Steric Hindrance : The proximity of the 1-methyl group to the 5-bromo position creates a sterically congested environment. This slows down the desired transmetalation step, increasing the lifespan of the vulnerable Pd(II) intermediate[2].

  • Endogenous Hydride/Proton Sources : If left unprotected, the 2-amine (-NH₂) can coordinate to the Palladium center or act as a local proton source. When combined with adventitious water or strongly basic alkoxides, this rapidly generates a Pd-H species that undergoes reductive elimination to yield the debrominated byproduct (1-methyl-1H-imidazol-2-amine)[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Bromoimidazole Transmetal Transmetalation (Desired Pathway) OxAdd->Transmetal + Coupling Partner Hydride Hydride Coordination (from Base/Solvent) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination (Cross-Coupled Product) Transmetal->RedElim RedElim->Pd0 - Product Debrom Reductive Elimination (Debrominated Byproduct) Hydride->Debrom Debrom->Pd0 - Ar-H

Caption: Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. undesired hydrodebromination.

Troubleshooting Workflow

When debromination exceeds 5%, do not simply increase catalyst loading. Follow this systematic workflow to isolate and eliminate the root cause.

Workflow Start High Debromination CheckAmine Is 2-amine protected? Start->CheckAmine ProtectAmine Protect with Boc2O CheckAmine->ProtectAmine No CheckBase Using alkoxide bases? CheckAmine->CheckBase Yes ProtectAmine->CheckBase SwitchBase Switch to K3PO4 CheckBase->SwitchBase Yes CheckSolvent Protic solvents present? CheckBase->CheckSolvent No SwitchBase->CheckSolvent SwitchSolvent Use anhydrous Dioxane CheckSolvent->SwitchSolvent Yes CheckLigand Using bulky ligand? CheckSolvent->CheckLigand No SwitchSolvent->CheckLigand SwitchLigand Switch to XPhos CheckLigand->SwitchLigand No

Caption: Systematic troubleshooting workflow to eliminate hydrodebromination side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of reaction variables on the ratio of the desired cross-coupled product versus the debrominated byproduct.

Condition SetBaseLigandSolventAmine StatusResult (Product : Debrominated)
Baseline NaOtBuPPh₃Toluene/EtOHUnprotected10 : 90 (Severe Debromination)
Iteration 1 K₃PO₄PPh₃Toluene/EtOHUnprotected30 : 70
Iteration 2 K₃PO₄XPhos1,4-DioxaneUnprotected65 : 35
Optimized K₃PO₄XPhos1,4-DioxaneDi-Boc Protected98 : 2 (Clean Conversion)

Data Interpretation: Eliminating protic solvents and strong alkoxide bases drastically reduces the availability of hydrides[4]. However, complete suppression of debromination is only achieved by masking the 2-amine (preventing Pd-poisoning) and utilizing a bulky, electron-rich ligand (XPhos) to accelerate transmetalation.

Self-Validating Experimental Protocol

This protocol describes an optimized Suzuki-Miyaura coupling for 5-Bromo-1-methyl-1H-imidazol-2-amine. It incorporates in-process controls to ensure the system validates itself at each step.

Step 1: Substrate Preparation (Di-Boc Protection)
  • Action : React 5-Bromo-1-methyl-1H-imidazol-2-amine with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF to yield the N,N-di-Boc protected intermediate.

  • Causality : Masking the amine prevents it from acting as an intramolecular proton source or coordinating to the Pd center, which would otherwise stall the catalytic cycle.

  • In-Process Control : Analyze via LC-MS. You must observe the complete disappearance of the starting material (m/z ~176/178) and the appearance of the Di-Boc mass (m/z ~376/378). Do not proceed if unprotected amine remains.

Step 2: Reagent Assembly & Degassing
  • Action : To an oven-dried Schlenk flask, add the protected bromoimidazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Causality : K₃PO₄ is a mild, non-nucleophilic base that cannot undergo β -hydride elimination[4]. XPhos provides the steric bulk necessary to force the transmetalation of the hindered 5-position.

  • In-Process Control : Perform Karl Fischer titration on the 1,4-Dioxane solvent. Ensure water content is <50 ppm, as adventitious water is a primary driver of hydrodehalogenation[3]. Degas the solvent via three freeze-pump-thaw cycles.

Step 3: Reaction Execution
  • Action : Inject the degassed 1,4-Dioxane. Stir vigorously and heat to 80 °C.

  • Causality : Vigorous stirring ensures the insoluble K₃PO₄ is adequately dispersed, preventing localized concentration gradients that stall transmetalation.

  • In-Process Control : Sample the reaction at 1 hour. Analyze via LC-MS. If the debrominated peak (m/z ~297 for the protected byproduct) exceeds 5% relative to the product, halt heating immediately. This indicates a breach in anhydrous conditions or an impure base.

Step 4: Workup
  • Action : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Causality : NH₄Cl neutralizes the basic environment and halts any residual Palladium activity, preventing post-reaction degradation.

Frequently Asked Questions (FAQs)

Q: Why is my debromination worse when I scale up the reaction from 100 mg to 10 grams? A: Heat transfer is significantly less efficient at scale, leading to localized "hot spots" near the reactor walls. Because the activation energy for β -hydride elimination is often higher than that of transmetalation, these localized temperature spikes exponentially increase the rate of the debromination pathway. To fix this, ensure vigorous overhead stirring and ramp the temperature slowly (e.g., 5 °C per minute) rather than plunging the flask into a pre-heated bath.

Q: Can I use triethylamine (TEA) or DIPEA as a base to improve solubility? A: No. Aliphatic amines are notorious for undergoing β -hydride elimination. They transfer a hydride directly to the Palladium center, which immediately causes reductive elimination of the debrominated imidazole[1]. Always use mild, inorganic bases like K₃PO₄ or Cs₂CO₃ for these sensitive substrates[4].

Q: Does the 1-methyl group on the imidazole ring contribute to the problem? A: Yes. The 1-methyl group creates significant steric hindrance at the adjacent 5-position (where the bromine is located). This steric bulk slows down the transmetalation step of the catalytic cycle. When transmetalation is slow, the competing hydrodehalogenation pathway has more time to occur[2]. This is exactly why bulky, highly active ligands like XPhos or dtbpf are required to lower the activation barrier for transmetalation.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[Link]

  • Logvinov, A. A. (2025). Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]*. ACS Medicinal Chemistry Letters.[Link]

  • Grushin, V. V., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Bromo-1-methyl-1H-imidazol-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers and drug development professionals face when synthesizing 5-bromo-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers and drug development professionals face when synthesizing 5-bromo-1-methyl-1H-imidazol-2-amine .

The strategic introduction of bromine at the 5-position of an electron-rich 2-aminoimidazole core presents significant regioselectivity and stability challenges. Because the imidazole ring is highly reactive, achieving selective monobromination is difficult and often leads to mixtures of mono-, di-, and tri-brominated products[1]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to maximize your reaction yields and ensure reproducible scale-up.

Mechanistic Pathway & Workflow

To establish kinetic control over the reaction, it is critical to understand the divergent pathways of imidazole bromination. The diagram below illustrates the operational logic required to isolate the target 5-bromo isomer while suppressing the over-brominated byproducts.

G SM 1-Methyl-1H- imidazol-2-amine Rxn NBS (1.05 eq) DCM, -78°C SM->Rxn Prod 5-Bromo-1-methyl- 1H-imidazol-2-amine (Target) Rxn->Prod Kinetic Control (-78°C) Byprod 4,5-Dibromo- Derivative (Byproduct) Rxn->Byprod Excess NBS or Thermal Spike

Reaction pathway for the regioselective bromination of 1-methyl-1H-imidazol-2-amine.

Step-by-Step Methodology: Regioselective Bromination Protocol

System Validation: This protocol is designed as a self-validating system. By strictly controlling the stoichiometric boundaries and incorporating specific thermal checkpoints, the system inherently prevents runaway di-bromination.

Step 1: Preparation & Inert Atmosphere

  • Action: Dissolve 10.0 mmol of 1-methyl-1H-imidazol-2-amine in 30 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under an Argon atmosphere.

  • Causality: Moisture degrades the active brominating species and leads to competitive oxidation of the C2-amine. DCM is chosen over highly polar solvents (like DMF) to reduce the solubility of the di-brominated byproduct, which aids in kinetic control and simplifies downstream purification.

Step 2: Cryogenic Reagent Addition

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) in 15 mL DCM dropwise over 30 minutes.

  • Causality: The imidazole ring is heavily activated by the electron-donating C2-amine. While NBS is a versatile electrophilic brominating agent, elevated temperatures lead to indiscriminate bromination[1]. Cryogenic temperatures suppress the activation energy required for the second bromination event, favoring the kinetically preferred 5-position over the 4-position[2].

Step 3: Reaction Monitoring & Thermal Gradient

  • Action: Stir the mixture at -78 °C for 2 hours. Gradually remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Monitor the conversion via LC-MS.

  • Causality: The gradual thermal gradient ensures complete conversion of the starting material. Stopping at 0 °C ensures the system does not cross the thermal threshold that triggers 4,5-dibromination.

Step 4: Quenching & Workup

  • Action: Quench the reaction strictly at 0 °C with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Causality: Na2​S2​O3​ instantly reduces any unreacted electrophilic bromine species. This halts the reaction precisely at the desired timepoint, acting as a chemical kill-switch to prevent late-stage degradation.

Step 5: Purification

  • Action: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography using neutralized silica (pre-treated with 1% Triethylamine in EtOAc/Hexane).

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and product distribution, demonstrating why the cryogenic NBS protocol is the authoritative standard.

EntryBrominating AgentSolventTemperature ProfileEquivalentsYield: 5-Bromo (%)Yield: 4,5-Dibromo (%)
1NBSDMF25 °C (RT)1.2035%55%
2NBSDCM0 °C1.0560%25%
3 NBS DCM -78 °C to 0 °C 1.05 85% <5%
4 Br2​ AcOH25 °C (RT)1.0040%45%
Troubleshooting & FAQs

Q1: Why am I isolating predominantly the 4,5-dibromo byproduct instead of the 5-bromo target? Expert Insight: Over-bromination is the most common failure mode in this synthesis. The C2-amino group heavily activates the imidazole ring toward electrophilic attack. If you use even a slight excess of NBS (e.g., >1.1 equivalents) or allow the internal reaction temperature to spike during the addition phase, the reaction will rapidly cascade into di-bromination. You must ensure strict stoichiometric control (1.05 eq) and maintain -78 °C during the entire NBS addition phase[1].

Q2: How does the choice of brominating agent (NBS vs. Br2​ ) affect the yield and mechanism? Expert Insight: Molecular bromine ( Br2​ ) is a highly aggressive electrophile that often leads to rapid, uncontrollable polybromination of 1-methylimidazoles, even at low temperatures. In contrast, NBS releases Br+ in situ, providing a controlled, steady release of the electrophilic species[3]. This controlled release is essential for trapping the mono-brominated kinetic product before over-reaction occurs.

Q3: My product degrades or streaks severely during silica gel chromatography. How can I resolve this? Expert Insight: 5-Bromo-1-methyl-1H-imidazol-2-amine is basic and highly sensitive to the acidic silanol groups present on standard silica gel. This interaction causes streaking, poor mass recovery, and on-column degradation. Self-Validating Fix: Always pre-treat your silica gel with 1-2% Triethylamine (TEA) to neutralize the acidic sites, or switch to basic alumina chromatography. Alternatively, bypass chromatography entirely by recrystallizing the crude product from cold acetonitrile and diethyl ether.

Q4: Is it possible to selectively brominate at the 4-position instead? Expert Insight: Yes, but it requires an entirely different directing strategy. The 5-position is kinetically favored in 1-methylimidazoles due to the stabilization of the intermediate Wheland complex by the adjacent nitrogen atoms[2]. To target the 4-position, researchers typically must employ sterically bulky protecting groups on the N1 position to block the 5-position, or utilize a halogen dance rearrangement from a pre-formed 5-bromo species.

References
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole Source: ResearchGate URL:[Link]

  • N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles Source: Redalyc / Journal of the Mexican Chemical Society URL:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 5-Bromo-1-methyl-1H-imidazol-2-amine purity analysis

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-1-methyl-1H-imidazol-2-amine Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak tailing d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 5-Bromo-1-methyl-1H-imidazol-2-amine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak tailing during the purity analysis of 5-Bromo-1-methyl-1H-imidazol-2-amine. As a highly polar, nitrogen-containing heterocycle, this compound presents specific chromatographic challenges that require a mechanistic approach to mobile phase and stationary phase optimization.

Section 1: Mechanistic Causality of Peak Tailing

Q1: Why does 5-Bromo-1-methyl-1H-imidazol-2-amine exhibit severe peak tailing during reversed-phase HPLC? A1: The chemical structure of 5-Bromo-1-methyl-1H-imidazol-2-amine contains two highly basic nitrogen centers: the primary amine group and the N3 atom of the imidazole ring. In reversed-phase liquid chromatography (RPLC), peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions[1]. While the hydrophobic backbone of the molecule interacts with the C18 stationary phase, the protonated basic nitrogen atoms strongly interact with residual, negatively charged silanol groups ( SiO− ) on the silica support[2]. This dual-retention mechanism causes the analyte molecules to desorb at varying rates, creating a broad "tail" on the chromatogram[3].

Q2: How does the mobile phase pH dictate the peak shape for this specific molecule? A2: The ionization state of both the basic analyte and the silica surface is strictly governed by the mobile phase pH. The pKa of 2-aminoimidazole derivatives typically ranges between 7.0 and 8.5.

  • At pH 5–7: The analyte is partially ionized, and the acidic silanols on the column are fully ionized ( SiO− ). This results in maximum electrostatic attraction, leading to severe peak tailing and poor reproducibility[4].

  • At pH < 3.0: The mobile phase pH drops well below the pKa of the silanol groups (which is typically ~3.5–4.5). This protonates the silanols into a neutral state ( Si−OH ), effectively shutting down the parasitic ion-exchange mechanism[5]. Furthermore, operating at a pH at least 2 units away from the analyte's pKa ensures the imidazole exists entirely in a single, fully protonated state, preventing peak splitting.

Section 2: Troubleshooting Workflow & Self-Validating Protocols

G Start Assess Peak Tailing (As > 1.5) CheckSystem Is tailing present on neutral markers too? Start->CheckSystem Physical Physical Issue: Check frits, dead volume, or column void CheckSystem->Physical Yes Chemical Chemical Issue: Analyte-Silanol Interactions CheckSystem->Chemical No (Target only) AdjustPH Protocol 1: Adjust pH Lower to pH < 3.0 (e.g., 0.1% TFA) Chemical->AdjustPH CheckShape Peak Shape Improved? AdjustPH->CheckShape AddBuffer Protocol 2: Increase Buffer Add 10-25 mM Ammonium Formate CheckShape->AddBuffer No Success Optimal Purity Analysis (As < 1.2) CheckShape->Success Yes ChangeColumn Protocol 3: Change Column Use End-capped/Polar-embedded AddBuffer->ChangeColumn Still Tailing ChangeColumn->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing.

Q3: How can I validate whether the tailing is caused by chemical interactions or a physical system failure? A3: To ensure your troubleshooting is data-driven, employ a self-validating injection protocol before altering your method parameters[3].

Step-by-Step Validation Methodology:

  • Prepare a System Suitability Standard: Spike your 5-Bromo-1-methyl-1H-imidazol-2-amine sample with an unretained neutral marker (e.g., Uracil) and a retained neutral marker (e.g., Toluene).

  • Inject the Standard: Run your current HPLC method and record the chromatogram.

  • Analyze the Asymmetry Factor ( As​ ):

    • Chemical Issue: If the neutral markers yield perfectly symmetrical peaks ( As​ 1.0 - 1.2) but the imidazole derivative tails heavily ( As​ > 1.5), the issue is definitively chemical (silanol interactions)[6]. Proceed to the chemical optimization protocols.

    • Physical Issue: If all peaks, including the neutral markers, exhibit tailing or fronting, the issue is physical. This indicates a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume,[7].

Q4: What is the step-by-step protocol to eliminate chemical peak tailing for this compound? A4: If the self-validation confirms a chemical issue, implement the following protocol sequentially:

  • Step 1: Acidify the Mobile Phase Modify the aqueous mobile phase (Mobile Phase A) to contain an acidic modifier. Lowering the pH to 3.0 protonates the silanol groups, reducing their interaction with the basic analyte[5]. Action: Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid to the aqueous phase.

  • Step 2: Increase Buffer Ionic Strength If tailing persists at a low pH, increase the ionic strength of the mobile phase. A buffer helps maintain a constant pH and masks residual silanol interactions by flooding the localized environment with competing cations[7],[1]. Action: Incorporate 10–25 mM Ammonium Formate or Ammonium Acetate (adjusted to pH 3.0) into Mobile Phase A.

  • Step 3: Optimize the Stationary Phase Older "Type A" silica columns possess high metal content, which activates silanols and exacerbates tailing[2]. Action: Switch to a modern "Type B" high-purity silica column. Select a fully end-capped C18 column or a polar-embedded phase (e.g., amide or ether linkages) which provides a hydration layer that shields the basic imidazole from the silica backbone[7].

Section 3: Quantitative Optimization Data

Q5: Which mobile phase additives provide the best balance of peak shape and detector compatibility? A5: The choice of additive depends heavily on your detection modality (UV vs. MS). Below is a quantitative comparison of common modifiers used to resolve basic tailing[5],[1].

AdditiveTypical ConcentrationOperating pHSilanol Masking EfficiencyMS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Excellent (Strong ion-pairing)Moderate (Causes ion suppression)
Formic Acid (FA) 0.1% v/v~2.7ModerateExcellent (Highly volatile)
Ammonium Formate 10 - 25 mM~3.0 - 3.5High (Strong buffer capacity)Excellent
Phosphoric Acid 0.05% - 0.1% v/v~2.1HighPoor (Non-volatile, UV only)

Section 4: Advanced Diagnostics

Q6: Can sample solvent mismatch cause tailing for this specific compound? A6: Yes. 5-Bromo-1-methyl-1H-imidazol-2-amine is highly polar. If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% Methanol or Acetonitrile) than the starting mobile phase, it can lead to peak distortion and tailing[1]. This "solvent mismatch" causes the analyte band to spread unevenly at the column head before it can properly partition into the stationary phase. Protocol: Always dissolve the sample in the starting mobile phase composition. If a stronger solvent is required for solubility, ensure the injection volume is minimized (e.g., 5 µL) to mitigate the localized solvent effect.

References

  • Title: HPLC Troubleshooting Guide. Source: ACE HPLC. URL: [Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link]

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Source: Chromatography Online. URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 5-Bromo-1-methyl-1H-imidazol-2-amine functionalization

Technical Support Center: 5-Bromo-1-methyl-1H-imidazol-2-amine Welcome to the technical support guide for the functionalization of 5-Bromo-1-methyl-1H-imidazol-2-amine. This resource is designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-1-methyl-1H-imidazol-2-amine

Welcome to the technical support guide for the functionalization of 5-Bromo-1-methyl-1H-imidazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered, yet valuable, building block. The unique substitution pattern—a bromine at C5, a methyl group at N1, and an amine at C2—creates a distinct steric and electronic environment that requires careful reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for common problems encountered in the laboratory.

Section 1: Understanding the Core Challenge: Steric Hindrance

Question: Why is 5-Bromo-1-methyl-1H-imidazol-2-amine considered a "challenging" substrate for functionalization?

Answer: The primary difficulty arises from significant steric hindrance around both key reactive sites: the C5-Bromine bond and the 2-amino group.

  • Hindrance at C5: The N1-methyl group, while seemingly small, exerts considerable steric pressure on the adjacent C5 position. This crowding impedes the approach of bulky palladium catalyst complexes required for the crucial oxidative addition step in cross-coupling reactions.[1]

  • Hindrance at the 2-Amine: The same N1-methyl group, along with the imidazole ring itself, sterically shields the 2-amino group. This makes C-N bond formation via reactions like Buchwald-Hartwig amination difficult, as the amine has reduced accessibility for coupling with an aryl halide.[2]

  • Electronic Effects: The 2-amino group is a strong electron-donating group, which increases the electron density of the imidazole ring. While this can influence the reactivity of the C-Br bond, the steric factors are often the dominant challenge to overcome.

Below is a diagram illustrating the key steric interactions that hinder the approach of a catalyst to the reactive sites.

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Troubleshooting Steps:

  • Optimize Catalyst and Ligand Selection (Most Critical Factor) : Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates. [3]You must employ a more robust system.

    • Recommendation : Switch to a palladium pre-catalyst that provides a reliable source of active Pd(0), such as a G3 or G4 Buchwald pre-catalyst. Pair it with a bulky, electron-rich biarylphosphine ligand. These ligands stabilize the catalyst and accelerate both oxidative addition and reductive elimination. [4] * Rationale : Ligands like SPhos, XPhos, and RuPhos have large cone angles and strong electron-donating properties, which are ideal for coupling hindered partners. [3][4]N-heterocyclic carbene (NHC) ligands are also excellent alternatives, known for their high activity and stability. [5][6]

  • Re-evaluate the Base : The base is not just a proton scavenger; it activates the boronic acid for transmetalation. [4][7]An incorrect base can stall the reaction or promote side reactions.

    • Recommendation : Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. [3][4]If you observe significant debromination of your starting material, switch to a milder base like cesium fluoride (CsF) or potassium fluoride (KF). [8] * Rationale : Stronger bases can sometimes generate palladium-hydride species that lead to competitive hydrodebromination (replacement of -Br with -H), reducing your yield of the desired product. [8]

FAQ 2: I am seeing a significant amount of the debrominated starting material (1-methyl-1H-imidazol-2-amine) as a byproduct. How can I prevent this?

Answer: As mentioned above, debromination is a common side reaction. This occurs when the catalytic cycle is intercepted by a hydride source, leading to proto-dehalogenation instead of cross-coupling.

StrategyRecommendationRationale
1. Change the Base Switch from strong bases (e.g., NaOtBu, KOtBu) to milder inorganic bases. CsF is often highly effective. [8]K₃PO₄ is another excellent choice.Strong bases can promote the formation of hydride species from solvent or trace water, which are responsible for the debromination pathway. [8]
2. Use a Boronic Ester Instead of a boronic acid, use the corresponding pinacol (Bpin) or neopentylglycol (Bneop) ester.Boronic esters can exhibit different kinetics and are sometimes less prone to proto-deboronation, which can be a source of protons for the debromination of the aryl halide.
3. Select a Better Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.These ligands accelerate the desired reductive elimination step, making the cross-coupling pathway kinetically more favorable than the competing debromination pathway. [3]
4. Ensure Anhydrous Conditions Thoroughly dry all reagents, solvents, and glassware.While Suzuki reactions often use aqueous mixtures, excess water in the presence of a strong base can be a source of hydrides.

Section 3: Troubleshooting Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

This section addresses challenges in coupling an aryl or heteroaryl group to the 2-amino position of the imidazole core.

FAQ 3: My Buchwald-Hartwig amination to form a diarylamine is failing. I'm recovering my starting materials. What's the problem?

Answer: This is a classic sterically hindered C-N coupling. The N1-methyl group severely restricts access to the 2-amino nucleophile. Success hinges on creating a highly reactive, yet sterically accessible, catalyst.

Key Optimization Parameters:

  • Ligand Choice is Paramount : This is even more critical than in Suzuki couplings. The ligand must be bulky enough to promote the reductive elimination of the C-N bond but not so bulky that it prevents the amine from coordinating to the palladium center.

    • Recommendation : Use specialized Buchwald ligands designed for challenging aminations. Ligands like BrettPhos, XPhos, and tBuXPhos are excellent starting points. [4]For particularly stubborn couplings, consider N-heterocyclic carbene (NHC) ligands like IPr*OMe, which have shown success in coupling hindered aryl halides. [9] * Rationale : These ligands create a coordinatively unsaturated and highly reactive palladium center that can more readily undergo the necessary reaction steps despite the steric congestion. [10][11]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the 2-amino group.

    • Recommendation : Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the standard choices. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option that can be effective. [9] * Rationale : Complete deprotonation of the amine is necessary for it to displace the halide from the palladium(II) intermediate. The choice of cation (Na+, K+, Li+) can also influence reactivity, so screening is advised.

  • Solvent and Temperature :

    • Recommendation : Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. High temperatures (80-110 °C) are typically required to provide the activation energy to overcome the steric barrier. [12]

Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-imidazol-2-amine

This is a starting point protocol and must be optimized for your specific aryl halide.

  • Setup : To an oven-dried reaction vial, add 5-Bromo-1-methyl-1H-imidazol-2-amine (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition : In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Reaction : Seal the vial and heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by LC-MS or TLC.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography.

Section 4: Alternative Strategies and Considerations

FAQ 4: Are there alternatives to palladium catalysis for functionalizing the C5 position?

Answer: Yes, while palladium catalysis is the most common, other methods can be considered, particularly if palladium-based routes are unsuccessful.

  • Litiation and Electrophile Trapping : Direct lithiation at the C5 position can be challenging due to the presence of other acidic protons (e.g., the N-H of the 2-amino group if unprotected). However, with appropriate protecting group strategies and the use of sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), it may be possible to achieve regioselective deprotonation at C5, followed by quenching with an electrophile. [13]This approach avoids the steric demands of the oxidative addition step in cross-coupling.

FAQ 5: Should I consider protecting the 2-amino group during a C5-Suzuki coupling?

Answer: It is a valid consideration, though not always necessary.

  • Potential Advantages : Protecting the amine (e.g., as a Boc or Acetal amide) can prevent potential coordination of the free amine to the palladium center, which can sometimes inhibit catalysis. It also removes the acidic N-H proton, simplifying the reaction landscape, especially if strong bases are required.

  • Potential Disadvantages : This adds two steps to your synthesis (protection and deprotection). Furthermore, introducing a bulky protecting group could potentially increase the steric hindrance around the C5 position, making the coupling even more difficult.

  • Recommendation : Attempt the reaction on the unprotected substrate first, using the optimized ligand/catalyst systems described above. [14]Only explore a protection strategy if you are unable to achieve the desired conversion or if side reactions involving the amine are observed.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide.
  • ResearchGate. Theoretical studies on the reactivity of mono-substituted imidazole ligands.
  • Benchchem. Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Benchchem. Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • ResearchGate. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • J-Stage. Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole.
  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. Buchwald–Hartwig amination.
  • De Gruyter. Methods and Strategies for C–N Bond Formation Reactions.
  • White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • SpringerLink. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Benchchem. preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Troubleshooting

Purification techniques for complex 5-Bromo-1-methyl-1H-imidazol-2-amine reaction mixtures

Welcome to the technical support center for the purification of complex 5-Bromo-1-methyl-1H-imidazol-2-amine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of complex 5-Bromo-1-methyl-1H-imidazol-2-amine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges associated with purifying this valuable heterocyclic amine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Bromo-1-methyl-1H-imidazol-2-amine, offering insights into the causes and providing actionable solutions.

Issue 1: Poor Separation and Streaking during Silica Gel Column Chromatography

Question: My 5-Bromo-1-methyl-1H-imidazol-2-amine is streaking severely on the silica gel column, and I'm not getting good separation from my impurities. What's causing this and how can I fix it?

Answer: This is a frequent challenge when purifying basic compounds like amines on standard silica gel.[1][2] The root cause is the interaction between the basic amine groups of your target compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption, tailing of the peak, and poor separation.[1][2]

Here are several strategies to counteract this effect:

1. Mobile Phase Modification:

  • Addition of a Competing Base: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-2% v/v) can neutralize the acidic silanol groups.[1][3] This "shields" your target amine from strong interactions with the stationary phase, resulting in improved peak shape and better separation.[1][3]

  • Ammonia in Methanol: For highly polar amines, a mobile phase containing a small percentage of ammonia in methanol can be effective.[2] However, be cautious as this can sometimes be too strong of an eluent, leading to co-elution of impurities.[2]

2. Alternative Stationary Phases:

  • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, creating a more basic environment.[2][3] This minimizes the acid-base interactions that cause streaking and often allows for elution with simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[2]

  • Basic or Neutral Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[3] It is available in acidic, neutral, and basic forms; for amines, basic or neutral alumina is recommended.

  • Reverse-Phase Chromatography (C18): If normal-phase chromatography proves difficult, reverse-phase chromatography can be a powerful alternative.[3][4] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5] Adding a small amount of a volatile base like TEA (e.g., 0.1%) to the mobile phase can improve peak shape for basic compounds.[5]

Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Solvent Preparation: Prepare your eluent (e.g., a mixture of dichloromethane and methanol). Add triethylamine to a final concentration of 0.5-1% (v/v).

  • Column Equilibration: Thoroughly equilibrate your silica gel column with the TEA-containing mobile phase until the baseline is stable.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Proceed with the gradient or isocratic elution, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Post-Purification: Remember that the triethylamine will need to be removed from your purified fractions. This can typically be achieved by evaporation under reduced pressure, as TEA is volatile.[5]

Issue 2: Co-elution of Structurally Similar Impurities

Question: I have impurities that are structurally very similar to my target compound and they are co-eluting during column chromatography. How can I improve the resolution?

Answer: This is a common problem, especially when dealing with byproducts from the synthesis. Here's a decision-making workflow to address this:

G start Co-eluting Impurities step1 Optimize TLC Conditions start->step1 step2 Try a Different Solvent System step1->step2 No improvement end Pure Compound step1->end Separation achieved step3 Consider an Alternative Stationary Phase step2->step3 Still co-eluting step2->end Separation achieved step4 Employ Acid-Base Extraction step3->step4 Still co-eluting step3->end Separation achieved step5 Attempt Recrystallization step4->step5 Impurity remains step4->end Separation achieved step5->end Crystals of high purity

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Strategies:

  • Optimize TLC Conditions: Before scaling up to a column, meticulously optimize the separation on TLC plates. Experiment with a variety of solvent systems of differing polarities.

  • Change Solvent System: If a standard ethyl acetate/hexane system isn't working, try a different combination. For instance, dichloromethane/methanol can offer different selectivity.

  • Alternative Stationary Phase: As mentioned previously, switching to an amine-functionalized silica, alumina, or a reverse-phase C18 column can alter the retention behavior of your compounds and improve separation.[2][3][4]

  • Acid-Base Extraction: This powerful technique can be used to separate your basic target compound from neutral or acidic impurities.[6][7][8][9] The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[6]

  • Recrystallization: If your compound is a solid, recrystallization can be an excellent final purification step. Finding the right solvent or solvent system is key.[10]

Issue 3: Product is a Hydrochloride Salt and Difficult to Handle

Question: My final product is the hydrochloride salt of 5-Bromo-1-methyl-1H-imidazol-2-amine, and it's difficult to purify directly. What are my options?

Answer: It is a common strategy to isolate and purify amines as their hydrochloride salts, which are often crystalline and more stable than the free base.[3][11]

Purification of the HCl Salt:

  • Recrystallization: The hydrochloride salt may be amenable to recrystallization from a suitable solvent system. Common choices include ethanol, isopropanol, or mixtures with ethers like diethyl ether or MTBE to induce precipitation.[3]

  • Washing/Trituration: If the impurities are soluble in a particular solvent in which the HCl salt is not, you can wash or triturate the solid salt with that solvent to remove the impurities.

Conversion to the Free Base for Further Purification:

If you need to purify the compound as the free base, you can neutralize the hydrochloride salt.

Experimental Protocol: Conversion of HCl Salt to Free Base

  • Dissolution: Dissolve the hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH 9-10). Avoid using strong bases like sodium hydroxide if your molecule has base-sensitive functional groups.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. The free base will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.

The resulting free base can then be further purified by column chromatography or recrystallization if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 5-Bromo-1-methyl-1H-imidazol-2-amine reaction mixture?

A1: The impurities will depend on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Over-brominated Products: Depending on the brominating agent and reaction conditions, you might see di-brominated or other over-brominated species.[11]

  • Regioisomers: Isomers where the bromine is at a different position on the imidazole ring may form.[11]

  • Byproducts from Side Reactions: Depending on the specific synthesis, other byproducts may be present.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for many amines of moderate polarity is a gradient of ethyl acetate in hexanes. For more polar amines like 5-Bromo-1-methyl-1H-imidazol-2-amine, a system of methanol in dichloromethane is often a better choice.[12] Always develop your solvent system using TLC first to find a system that gives your product an Rf value of approximately 0.2-0.4.

Q3: Can I use acid-base extraction to purify my compound?

A3: Absolutely. Acid-base extraction is a highly effective technique for purifying amines.[6][7][8][9]

G start Crude Mixture in Organic Solvent (e.g., Dichloromethane) step1 Extract with Aqueous Acid (e.g., 1M HCl) start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer: Neutral and Acidic Impurities step2->organic_layer aqueous_layer Aqueous Layer: Protonated Amine (Salt) step2->aqueous_layer step3 Basify Aqueous Layer (e.g., NaHCO₃) aqueous_layer->step3 step4 Extract with Organic Solvent step3->step4 step5 Separate Layers step4->step5 final_organic_layer Organic Layer: Purified Free Base step5->final_organic_layer final_aqueous_layer Aqueous Layer: Inorganic Salts step5->final_aqueous_layer

Caption: Workflow for acid-base extraction of an amine.

Q4: My compound seems to be unstable on silica gel. What are the signs and what can I do?

A4: Signs of on-column degradation include the appearance of new spots on TLC of the collected fractions that were not in the crude mixture, and low overall recovery from the column. This can be due to the acidic nature of the silica gel.[1] To mitigate this, you can:

  • Use the techniques described in Issue 1 to minimize contact with the acidic silica surface.

  • Work quickly and avoid letting the compound sit on the column for extended periods.

  • Consider using a less acidic stationary phase like neutral alumina.

Q5: What are some suitable recrystallization solvents for 5-Bromo-1-methyl-1H-imidazol-2-amine?

A5: The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[10] For a polar compound like this, you might explore:

  • Single Solvents: Alcohols (ethanol, isopropanol), acetonitrile, or ethyl acetate.

  • Solvent Pairs: A common technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly. Examples could include dichloromethane/hexanes or ethanol/water.

Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar component in normal-phase chromatography
Diethyl Ether2.835Eluent in normal-phase chromatography
Dichloromethane3.140Common solvent for extraction and chromatography
Ethyl Acetate4.477Medium-polarity eluent in normal-phase chromatography
Acetonitrile5.882Polar eluent, especially in reverse-phase
Isopropanol3.982Recrystallization solvent
Ethanol4.378Recrystallization solvent
Methanol5.165Polar component in chromatography for polar compounds
Water10.2100Solvent for acid-base extraction and reverse-phase

III. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Organic Process Research & Development. (2007, October 27). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Retrieved from [Link]

  • Organic Process Research & Development. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • ResearchGate. (2021, July 16). Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • LinkedIn. (2024, June 19). What are the methods of separation and purification of organic compounds?. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • The Hive. (2003, November 4). recrystalization of 5-bromovanillin. Retrieved from [Link]

Sources

Optimization

Troubleshooting low solubility of 5-Bromo-1-methyl-1H-imidazol-2-amine in organic synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Understanding the Challenge: The Physicochemical Profile of 5-Bromo-1-methyl-1H-imidazol-2-amine The solubility of a compound is fundamentally gover...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Physicochemical Profile of 5-Bromo-1-methyl-1H-imidazol-2-amine

The solubility of a compound is fundamentally governed by its molecular structure. 5-Bromo-1-methyl-1H-imidazol-2-amine possesses a unique combination of functional groups that contribute to its challenging solubility profile. The imidazole core, primary amine, and bromo substituent create a molecule with significant polarity and the capacity for strong intermolecular interactions, particularly hydrogen bonding.

To provide a quantitative basis for troubleshooting, we have utilized the SwissADME cheminformatics tool to predict key physicochemical properties of 5-Bromo-1-methyl-1H-imidazol-2-amine[1][2][3].

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
LogP (WLOGP) 1.25Indicates moderate lipophilicity, suggesting some affinity for non-polar environments, but the overall polarity is expected to dominate.
Topological Polar Surface Area (TPSA) 54.59 ŲA TPSA value in this range suggests significant polarity and the potential for strong hydrogen bonding, which can lead to low solubility in non-polar organic solvents.
Aqueous Solubility (LogS - ESOL) -2.15Predicted to be moderately soluble in water. This highlights its polar nature.
Predicted pKa (Strongest Basic) 8.5 (Predicted)The 2-amino group is predicted to be basic, with a pKa around 8.5. This is a critical parameter for pH-modification strategies.

These values are predictions generated by computational models and should be used as a guide for experimental design.

Troubleshooting Low Solubility: A Step-by-Step Guide

Low solubility can manifest as suspended solid material in the reaction mixture, leading to sluggish or incomplete reactions and inconsistent yields[4][5][6]. The following troubleshooting guide provides a systematic approach to address this challenge.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Solubility of 5-Bromo-1-methyl-1H-imidazol-2-amine start Start: Low Solubility Observed solubility_test Step 1: Qualitative Solubility Testing start->solubility_test solvent_selection Step 2: Solvent System Optimization solubility_test->solvent_selection Insoluble in primary solvent cosolvent Step 3: Co-solvent Screening solvent_selection->cosolvent Still poorly soluble end End: Optimized Reaction Conditions solvent_selection->end Solubility achieved ph_modification Step 4: pH Modification (Salt Formation) cosolvent->ph_modification Inadequate improvement cosolvent->end Solubility achieved temperature Step 5: Temperature Adjustment ph_modification->temperature If applicable ph_modification->end Solubility achieved temperature->end

Caption: A workflow diagram for systematically addressing the low solubility of 5-Bromo-1-methyl-1H-imidazol-2-amine.

Step 1: Qualitative Solubility Testing

Before attempting large-scale reactions, it is crucial to perform small-scale solubility tests to identify suitable solvent systems.

Experimental Protocol: Qualitative Solubility Test [4][5][6]

  • Preparation: In a series of small, dry test tubes or vials, add approximately 5-10 mg of 5-Bromo-1-methyl-1H-imidazol-2-amine.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent. A recommended starting panel of solvents is provided in the table below.

  • Observation: Vigorously shake or vortex each tube for 30-60 seconds.

  • Assessment: Visually inspect for complete dissolution. If the compound dissolves, it is considered "soluble." If solid material remains, it is "insoluble" or "sparingly soluble."

Recommended Solvent Screening Panel:

Solvent ClassExamplesExpected Outcome Based on Predicted Properties
Protic Polar Methanol, Ethanol, IsopropanolLikely to show good solubility due to hydrogen bonding capabilities.
Aprotic Polar Acetonitrile, DMF, DMSOExpected to be good solvents, particularly DMF and DMSO, which are excellent for polar, hydrogen-bond donating compounds[7].
Ethereal THF, DioxaneModerate solubility may be observed. These are often used as co-solvents.
Chlorinated Dichloromethane (DCM)Lower solubility is expected due to the compound's high polarity.
Aromatic TolueneLikely to be a poor solvent.
Step 2: Co-solvent Systems

If the compound exhibits poor solubility in a single solvent that is otherwise ideal for the reaction chemistry, a co-solvent system can be employed to enhance solubility[8].

Experimental Protocol: Co-solvent Screening [8]

  • Primary Solvent: Begin with the desired primary reaction solvent in which the compound is poorly soluble.

  • Co-solvent Addition: To a suspension of the compound in the primary solvent, add a miscible co-solvent in which the compound shows better solubility (e.g., DMSO or DMF) dropwise while stirring or vortexing.

  • Titration: Continue adding the co-solvent until the compound fully dissolves. Note the approximate ratio of the two solvents.

  • Reaction Test: Perform a small-scale test reaction in the optimized co-solvent mixture to ensure it does not negatively impact the reaction outcome.

Common Co-solvent Mixtures for 2-Aminoimidazoles:

  • THF/Water

  • Dioxane/Water

  • DCM/Methanol

  • Toluene/DMF

Step 3: pH Modification - In Situ Salt Formation

Given the predicted basicity of the 2-amino group (pKa ≈ 8.5), converting the amine to its corresponding salt can dramatically increase its solubility in polar protic solvents[9]. This can often be achieved in situ at the start of the reaction.

Experimental Protocol: In Situ Salt Formation for Improved Solubility [9][10]

  • Solvent Suspension: Suspend 5-Bromo-1-methyl-1H-imidazol-2-amine in the chosen reaction solvent (e.g., isopropanol, ethanol).

  • Acid Addition: Add one equivalent of a suitable acid (e.g., HCl in isopropanol, or a solution of a solid acid like p-toluenesulfonic acid).

  • Dissolution: Stir the mixture. The formation of the more soluble ammonium salt should lead to the dissolution of the solid.

  • Reaction Initiation: Once the compound is dissolved, proceed with the addition of other reagents.

Important Considerations:

  • Base Equivalency: If the subsequent reaction step requires a base, an additional equivalent of base will be needed to neutralize the amine salt before the desired reaction can proceed.

  • Anion Compatibility: Ensure the chosen acid's counter-ion does not interfere with the reaction chemistry.

Step 4: Temperature Adjustment

For many compounds, solubility increases with temperature. However, this should be approached with caution to avoid decomposition.

Procedure:

  • Gradual Heating: Slowly heat the reaction mixture while monitoring for dissolution.

  • Stability Check: Before applying heat to a full-scale reaction, it is advisable to perform a small-scale experiment to ensure the compound is stable at the required temperature for the duration of the reaction. This can be monitored by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-1-methyl-1H-imidazol-2-amine so poorly soluble in many common organic solvents?

A1: The molecule's structure contains a polar imidazole ring, a primary amine capable of hydrogen bonding, and an electronegative bromine atom. These features contribute to a high crystal lattice energy, meaning a significant amount of energy is required to break the intermolecular forces holding the solid together and allow it to dissolve.

Q2: I observe that my compound dissolves initially but then precipitates out of solution as the reaction progresses. What is happening?

A2: This can occur for several reasons:

  • Change in Polarity: The product of the reaction may be significantly less polar than the starting material, causing it to be insoluble in the chosen solvent system.

  • Temperature Fluctuation: If the reaction was initially heated to achieve dissolution, subsequent cooling may cause the product or remaining starting material to precipitate.

  • Change in pH: If the reaction generates an acidic or basic byproduct, it could alter the ionization state of your compound, affecting its solubility.

Q3: Can I use a very strong solvent like neat DMSO or DMF for my reaction?

A3: While these solvents are excellent for dissolving polar compounds, there are some potential drawbacks to consider:

  • High Boiling Points: DMF (153 °C) and DMSO (189 °C) can be difficult to remove during workup.

  • Reactivity: Under certain conditions, DMF can act as a formylating agent, and DMSO can be an oxidant.

  • Workup Issues: Reactions in these solvents can sometimes lead to challenging aqueous workups due to their miscibility with water.

Q4: Will forming the hydrochloride salt of my amine interfere with my subsequent nucleophilic substitution reaction?

A4: Yes, it is very likely to interfere. The protonated amine (ammonium salt) is no longer nucleophilic. If your reaction requires the amine to act as a nucleophile, you will need to add a base to deprotonate the ammonium salt and regenerate the free amine before adding your electrophile.

References

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity with 5-Bromo-1-methyl-1H-imidazol-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-imidazol-2-amine. This guide provides in-depth troubleshooting advice and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-imidazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions. As Senior Application Scientists, we have compiled field-proven insights to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering detailed solutions and the scientific rationale behind them.

Question: I am attempting a Suzuki-Miyaura coupling with 5-Bromo-1-methyl-1H-imidazol-2-amine and getting a mixture of C4 and C5-arylated products. How can I favor C5-arylation?

Answer:

Achieving high regioselectivity in Suzuki-Miyaura couplings with this substrate is a common challenge. The electronic properties of the imidazole ring, influenced by the methyl and amino substituents, can lead to competitive reactions at both the C4 and C5 positions. However, you can significantly favor C5-arylation by carefully selecting your catalyst system and reaction conditions.

Underlying Principles:

The regioselectivity of palladium-catalyzed cross-coupling reactions on the imidazole core is a delicate balance of electronic and steric effects.[1] The C5 position is generally more electron-rich and sterically accessible than the C4 position, making it the kinetically favored site for many reactions. The 2-amino group, being an electron-donating group, further enhances the electron density at C5.

Troubleshooting Workflow:

cluster_0 Troubleshooting C5-Selectivity Mixture of C4/C5 Products Mixture of C4/C5 Products Optimize Ligand Optimize Ligand Mixture of C4/C5 Products->Optimize Ligand Select Appropriate Base Select Appropriate Base Optimize Ligand->Select Appropriate Base Control Temperature Control Temperature Select Appropriate Base->Control Temperature High C5-Selectivity High C5-Selectivity Control Temperature->High C5-Selectivity

A logical workflow for troubleshooting C5-selectivity.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling regioselectivity. For favoring C5-arylation, bulky, electron-rich ligands are often the key.

    • Recommendation: Employ ligands such as SPhos, XPhos, or tBuBrettPhos. These ligands promote oxidative addition and reductive elimination at the sterically more accessible C5 position.[2][3]

    • Rationale: The steric bulk of these ligands disfavors the formation of the palladium complex at the more hindered C4 position, adjacent to the N-methyl group.

  • Base Optimization: The base plays a crucial role in the transmetalation step and can influence the overall catalytic cycle.

    • Recommendation: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][4]

    • Rationale: Stronger bases can sometimes lead to side reactions, including debromination, which can complicate the product mixture.[3]

  • Solvent and Temperature Control: These parameters affect catalyst stability and reaction kinetics.

    • Recommendation: A common solvent system for Suzuki reactions is a mixture of an organic solvent like toluene or 1,4-dioxane with water.[2][5] Start with a reaction temperature of 80-100 °C and monitor the reaction progress.

    • Rationale: The presence of water is often necessary to solubilize the inorganic base.[5] Lowering the temperature can sometimes improve selectivity by favoring the kinetically preferred product.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling

ParameterConditionRationale
Aryl Halide 5-Bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv)Starting material
Boronic Acid Arylboronic acid (1.2 equiv)Coupling partner
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)Source of Pd(0)
Ligand SPhos (4 mol%)Promotes C5 selectivity
Base K₂CO₃ (2.0 equiv)Mild base to facilitate transmetalation
Solvent Toluene/Water (4:1)Biphasic solvent system
Temperature 100 °CStandard reaction temperature

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-1-methyl-1H-imidazol-2-amine, the arylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture at 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Question: My Buchwald-Hartwig amination on 5-Bromo-1-methyl-1H-imidazol-2-amine is giving low yields. What are the critical parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig amination of this substrate can often be attributed to catalyst inhibition, improper ligand choice, or suboptimal reaction conditions. The presence of the 2-amino group can potentially coordinate to the palladium center, interfering with the catalytic cycle.

Underlying Principles:

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[6] The success of this reaction hinges on a delicate interplay between the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the desired product.

Troubleshooting Workflow:

cluster_0 Optimizing Buchwald-Hartwig Amination Low Yield Low Yield Screen Ligands Screen Ligands Low Yield->Screen Ligands Optimize Base Optimize Base Screen Ligands->Optimize Base Adjust Temperature Adjust Temperature Optimize Base->Adjust Temperature Consider Amine Equivalents Consider Amine Equivalents Adjust Temperature->Consider Amine Equivalents Improved Yield Improved Yield Consider Amine Equivalents->Improved Yield

A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Selection: As with Suzuki coupling, the ligand is crucial. For Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands are generally preferred.

    • Recommendation: Screen ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.[7][8]

    • Rationale: These ligands are known to facilitate the coupling of electron-rich and heteroaromatic halides.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.[8][9]

    • Rationale: These bases are strong enough to deprotonate a wide range of amines without competing in nucleophilic attack on the aryl halide.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Start with a temperature of 90-110 °C in a high-boiling solvent like 1,4-dioxane or toluene.[7][8] Monitor the reaction over time, as some couplings can be slow.

  • Equivalents of Amine: Using a slight excess of the amine coupling partner can help drive the reaction to completion.

    • Recommendation: Use 1.2-1.5 equivalents of the amine.

    • Rationale: This ensures that the concentration of the amine is sufficient throughout the reaction.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

ParameterConditionRationale
Aryl Halide 5-Bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv)Starting material
Amine Amine coupling partner (1.2 equiv)Nucleophile
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Source of Pd(0)
Ligand RuPhos (4 mol%)Effective ligand for C-N coupling
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base
Solvent 1,4-DioxaneHigh-boiling, aprotic solvent
Temperature 110 °CTo ensure a reasonable reaction rate

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-1-methyl-1H-imidazol-2-amine, Pd(OAc)₂, RuPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and the amine coupling partner via syringe.

  • Heat the reaction mixture at 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reactivity and handling of 5-Bromo-1-methyl-1H-imidazol-2-amine.

Question: What are the key factors governing regioselectivity in reactions with 5-Bromo-1-methyl-1H-imidazol-2-amine?

Answer:

The regioselectivity of reactions with this substrate is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The imidazole ring has a complex electronic distribution. The 2-amino group is strongly electron-donating, increasing the electron density at the C5 position. The 1-methyl group is also electron-donating. These factors generally make the C5 position more susceptible to electrophilic attack and oxidative addition in palladium-catalyzed reactions.[1]

  • Steric Hindrance: The N-methyl group at the 1-position provides steric bulk around the C2 and, to a lesser extent, the C5 positions. This can influence the approach of bulky reagents and catalysts.

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can all significantly impact the regiochemical outcome of a reaction. For instance, bulky ligands can be used to block reaction at more sterically hindered sites.[2]

Question: What is the general reactivity order of the positions on the 1-methyl-1H-imidazol-2-amine core (C4 vs. C5) for C-H functionalization?

Answer:

For direct C-H functionalization reactions, the general order of reactivity is typically C5 > C2 > C4.[10]

  • C5: This position is the most electron-rich and often the most sterically accessible, making it the most reactive site for many C-H functionalization reactions.

  • C2: The C2 position is also activated, but direct C-H functionalization can be competitive with reactions at C5. Specific directing groups or catalyst systems can be employed to favor C2 functionalization.[10]

  • C4: The C4 position is the most challenging to functionalize directly. It is less electron-rich and more sterically hindered than C5.[1] Achieving C4 functionalization often requires a multi-step strategy, such as a halogen-dance reaction or the use of specific directing groups.

Question: How does the 2-amino group influence the electronic properties and reactivity of the imidazole ring?

Answer:

The 2-amino group has a profound impact on the reactivity of the imidazole ring:

  • Electron-Donating Group: As a strong electron-donating group, it increases the overall electron density of the imidazole ring, making it more susceptible to electrophilic attack. This effect is most pronounced at the C5 position.

  • Directing Group: The amino group can act as a directing group in certain reactions, coordinating to the metal catalyst and directing functionalization to an adjacent C-H bond.[11][12] However, this can also lead to catalyst inhibition if the coordination is too strong.

  • Potential for N-Functionalization: The amino group itself can be a site of reaction, for example, in acylation or alkylation reactions. This needs to be considered when planning a synthetic route, and protection of the amino group may be necessary.

Question: Which palladium ligands are most effective for achieving high regioselectivity in cross-coupling reactions with this substrate?

Answer:

The most effective ligands for achieving high regioselectivity are typically bulky, electron-rich phosphine ligands.

  • For C5-Selectivity in Suzuki-Miyaura Couplings: Ligands like SPhos, XPhos, and tBuBrettPhos are excellent choices.[2][3]

  • For Buchwald-Hartwig Aminations: Biarylphosphine ligands such as RuPhos and BrettPhos are highly effective.[7][8]

  • For C-H Functionalization: The choice of ligand is highly dependent on the specific C-H bond being targeted and the reaction conditions.

The general principle is to use a ligand that can stabilize the palladium catalyst and sterically bias the reaction towards the desired position.

cluster_0 Ligand Selection for Regioselectivity Desired Outcome Desired Outcome C5-Arylation (Suzuki) C5-Arylation (Suzuki) Desired Outcome->C5-Arylation (Suzuki) C-N Coupling (Buchwald-Hartwig) C-N Coupling (Buchwald-Hartwig) Desired Outcome->C-N Coupling (Buchwald-Hartwig) C-H Functionalization C-H Functionalization Desired Outcome->C-H Functionalization SPhos, XPhos SPhos, XPhos C5-Arylation (Suzuki)->SPhos, XPhos RuPhos, BrettPhos RuPhos, BrettPhos C-N Coupling (Buchwald-Hartwig)->RuPhos, BrettPhos Ligand Varies with Target Ligand Varies with Target C-H Functionalization->Ligand Varies with Target

A guide to ligand selection for different reactions.

Question: Are there any non-palladium-based methods for functionalizing 5-Bromo-1-methyl-1H-imidazol-2-amine?

Answer:

Yes, while palladium-catalyzed reactions are the most common, other transition metals can also be used to functionalize this substrate.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for certain cross-coupling reactions, including C-H arylation.[13]

  • Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type couplings and some C-H amination reactions.[12][14]

  • Photoredox Catalysis: Visible light-induced photoredox catalysis is an emerging field that offers mild and efficient methods for C-H functionalization of imidazole-containing compounds.[15][16]

The choice of metal will depend on the specific transformation you wish to achieve, and optimization of the reaction conditions will be necessary for each system.

References

  • Morin, M. S., et al. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Retrieved from [Link]

  • Vila, N., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923.
  • Guchhait, S. K., et al. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal. Retrieved from [Link]

  • Yahyazadeh, A., et al. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965-4967.
  • O'Connor, C. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3745-3765.
  • Özdemir, İ., et al. (2017).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Mondal, P., et al. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 13(19), 5605-5612.
  • Chuprakov, S., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5025-5041.
  • Zhang, S., et al. (2026). Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C–H Functionalization of Anisoles and Thioanisoles.
  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Catir, M., et al. (2016).
  • Arockiam, P., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5803.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • da Silva, F. M., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(10), 1991-2023.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Jana, S., et al. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journal of Organic Chemistry, 19, 736-745.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Mondal, P., et al. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 13(19), 5605-5612.
  • Gevorgyan, A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234.
  • Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1165-1177.
  • Higham, J. I., & Bull, J. A. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 18(37), 7236-7255.
  • Werness, S. B., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry.
  • Al-Majedy, Y. K., et al. (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 4(4), 469-473.
  • Mondal, P., et al. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 13(19), 5605-5612.
  • Li, X., et al. (2012).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Muto, K., et al. (2013).
  • Li, Y., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(21), 6433.
  • Al-Ghorbani, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Perevalov, V. P., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33261-33276.
  • Lim, S.-E., et al. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development, 11(6), 961-964.
  • Akkurt, M., et al. (2010). 5-Bromo-1H-thieno[2,3-d]imidazole. PMC.
  • El-Messaoudi, M., et al. (2024). Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester. Eclética Química, 49, 1-11.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: 5-Bromo-1-methyl-1H-imidazol-2-amine vs. 4-Bromo-1-methyl-1H-imidazol-2-amine

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally similar, yet functionally distinct, building blocks: 5-bromo-1-methyl-1H-imidazol-2-amine and 4-bromo-1-methyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally similar, yet functionally distinct, building blocks: 5-bromo-1-methyl-1H-imidazol-2-amine and 4-bromo-1-methyl-1H-imidazol-2-amine. For professionals in medicinal chemistry and process development, understanding the nuanced reactivity of these isomers is paramount for efficient synthetic planning, troubleshooting, and the strategic construction of complex molecular architectures.

Introduction: The Critical Role of Positional Isomerism

In the realm of heterocyclic chemistry, the precise placement of a functional group can dramatically alter a molecule's electronic properties and steric profile. This principle is vividly illustrated by the 4-bromo and 5-bromo isomers of 1-methyl-1H-imidazol-2-amine. While both compounds are valuable precursors, their utility in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is markedly different. The bromine atom's position relative to the potent electron-donating amino group dictates the lability of the C-Br bond, a factor that synthetic chemists must leverage for successful outcomes.

The Underlying Cause: Electronic and Steric Effects

The disparity in reactivity between the two isomers is not arbitrary; it is a direct consequence of fundamental electronic principles. The 2-amino group is a powerful electron-donating substituent that exerts its influence across the imidazole ring via resonance (+M effect).

  • 5-Bromo-1-methyl-1H-imidazol-2-amine: In this isomer, the bromine atom is located at the C5 position, which is para to the amino group. The resonance contribution from the amino group significantly increases the electron density at C5. This enhanced electron density strengthens the C-Br bond, making it less polarized and consequently more resistant to the initial oxidative addition step required in many catalytic cycles.[1][2]

  • 4-Bromo-1-methyl-1H-imidazol-2-amine: Here, the bromine atom is at the C4 position, meta to the amino group. The resonance effect of the amino group does not extend as effectively to the C4 position. As a result, the C4-Br bond is more electron-deficient and polarized, rendering it a more facile substrate for oxidative addition by a low-valent metal catalyst.[1][2]

While electronic effects are dominant, steric factors also contribute. The C4 position is flanked by the N1-methyl group and the C5-hydrogen, creating a distinct steric environment from the C5 position, which is adjacent to the amino group. For bulky catalyst-ligand complexes, the accessibility of the C4 position is often more favorable.[3][4]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[5][6][7] Experimental evidence consistently shows that the 4-bromo isomer is a far superior substrate in this reaction.

A comparative experiment coupling both isomers with 4-methoxyphenylboronic acid under identical conditions highlights this difference.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IsomerCatalyst SystemBaseSolventTemp.TimeYield (%)
4-Bromo-1-methyl-1H-imidazol-2-amine Pd(dppf)Cl₂ (3 mol%)K₂CO₃DME/H₂O85 °C3 h94%
5-Bromo-1-methyl-1H-imidazol-2-amine Pd(dppf)Cl₂ (3 mol%)K₂CO₃DME/H₂O85 °C24 h28%

The data clearly demonstrates the superior reactivity of the 4-bromo isomer, which proceeds to near-quantitative yield in a fraction of the time required for the 5-bromo isomer. The sluggishness of the 5-bromo isomer is a direct result of the electronically fortified C-Br bond, which presents a higher activation energy barrier for oxidative addition.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the Suzuki-Miyaura coupling of the more reactive 4-bromo isomer.

Materials:

  • 4-Bromo-1-methyl-1H-imidazol-2-amine

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

Procedure:

  • To an oven-dried reaction flask, add 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed DME (4 mL) and degassed water (1 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Solids: - 4-Bromo-imidazole - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C Add Solvents: Degassed DME/H₂O B->C D Heat & Stir: 85 °C C->D E Monitor Progress: TLC / LC-MS D->E F Quench & Extract: EtOAc / H₂O E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H Product Purified Product H->Product

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10][11][12] As with the Suzuki coupling, the rate-determining step often involves the oxidative addition of the palladium catalyst to the aryl halide. Consequently, the same reactivity trend is observed.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Piperidine

IsomerCatalyst SystemBaseSolventTemp.TimeYield (%)
4-Bromo-1-methyl-1H-imidazol-2-amine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene100 °C4 h91%
5-Bromo-1-methyl-1H-imidazol-2-amine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene100 °C24 h35% (low conversion)

The 4-bromo isomer couples efficiently, providing a high yield of the desired product. In contrast, the 5-bromo isomer is significantly less reactive, leading to low conversion even after an extended reaction time. This underscores its unsuitability for this transformation under standard conditions.

Mechanistic Overview

The catalytic cycle illustrates why the C-Br bond lability is so critical. The initial oxidative addition of the aryl bromide to the Pd(0) species is the gateway to the entire process. A more electron-rich, stronger C-Br bond (as in the 5-bromo isomer) slows this step, thereby hindering the entire catalytic turnover.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Slow for 5-Bromo Fast for 4-Bromo PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Deprotonation Deprotonation Amine_Coord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR₂ Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Strategic Synthetic Recommendations

This differential reactivity is not a limitation but rather a strategic tool for the discerning chemist:

  • For Direct Functionalization: When the primary goal is the efficient and high-yielding synthesis of a C4- or C5-substituted 1-methyl-1H-imidazol-2-amine, the 4-bromo isomer is the substrate of choice . Its inherent reactivity allows for milder conditions, shorter reaction times, and broader substrate scope.

  • For Sequential or Orthogonal Synthesis: The relative inertness of the 5-bromo isomer can be exploited in more complex syntheses. It enables selective reactions at other, more reactive sites within a molecule (e.g., an aryl iodide) while preserving the C5-Br bond for a subsequent, more forcing coupling step. This "orthogonal" reactivity is a powerful strategy for building molecular complexity in a controlled manner.

By understanding the electronic origins of this reactivity difference, researchers can make more informed decisions in their synthetic designs, leading to more efficient, predictable, and successful outcomes.

References

  • Title: The Suzuki Reaction or Suzuki Coupling. Source: Wikipedia. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Arkivoc. URL: [Link]

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Source: Organic Letters. URL: [Link]

Sources

Comparative

Benchmarking 5-Bromo-1-methyl-1H-imidazol-2-amine Derivatives: In-Vitro Assays for Anti-Biofilm and Adjuvant Activity

As drug resistance accelerates, the traditional paradigm of discovering highly cytotoxic bactericidal agents is yielding diminishing returns. Up to 80% of clinical bacterial infections are complicated by biofilms—surface...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance accelerates, the traditional paradigm of discovering highly cytotoxic bactericidal agents is yielding diminishing returns. Up to 80% of clinical bacterial infections are complicated by biofilms—surface-attached communities encased in an extracellular polymeric substance (EPS) that confer up to a 1,000-fold increase in antibiotic tolerance.

To overcome this, researchers are turning to biofilm modulators. The 2-aminoimidazole (2-AI) scaffold, originally inspired by the marine sponge alkaloid bromoageliferin, has emerged as a privileged pharmacophore for biofilm disruption, as detailed in 1[1]. Specifically, halogenated derivatives such as 5-Bromo-1-methyl-1H-imidazol-2-amine exhibit potent anti-biofilm properties without acting as traditional bactericides, minimizing the selective pressure that drives resistance[2].

This guide provides an objective benchmarking of 5-bromo-2-AI derivatives against alternative compounds, alongside self-validating in-vitro protocols designed to rigorously quantify their efficacy as anti-biofilm agents and antibiotic adjuvants.

Mechanistic Rationale & Target Engagement

Unlike conventional antibiotics that target cell wall synthesis or ribosomal machinery, 2-AI derivatives operate via signal interference. By utilizing a 5-bromo substitution on the imidazole ring, the molecule achieves optimal lipophilicity, enabling deep penetration into the dense EPS matrix.

Mechanistically, these compounds penetrate the bacterial cell and target master response regulators—such as BfmR in Acinetobacter baumannii—thereby downregulating the expression of EPS-producing genes[3]. This decoupling of biofilm dispersion from direct cytotoxicity is a critical advantage over standard antibiotics, which often fail to clear biofilms and instead trigger hyper-mutation[4]. Furthermore, these derivatives have been successfully utilized as active coatings for orthopedic implants, demonstrating high in-vivo biocompatibility[5].

Mechanism Compound 5-Br-1-methyl-1H- imidazol-2-amine Target Response Regulator (e.g., BfmR) Compound->Target Binds & Inhibits Outcome Biofilm Dispersion Compound->Outcome Induces Phenotype Genes Biofilm Matrix Genes Target->Genes Activates (Blocked) Biofilm Biofilm Formation Genes->Biofilm Promotes (Blocked) Biofilm->Outcome Reverses state

Fig 1: Mechanistic pathway of 2-AI derivatives inhibiting response regulators to disperse biofilms.

Objective Benchmarking: Comparative Efficacy Data

To objectively evaluate the performance of 5-Bromo-1-methyl-1H-imidazol-2-amine derivatives, we benchmark them against the natural product precursor (Bromoageliferin), an unsubstituted 2-AI baseline, and a standard clinical antibiotic (Cefuroxime).

The data below summarizes performance across three critical metrics:

  • IC₅₀ (Inhibition): Concentration required to prevent 50% of biofilm formation.

  • EC₅₀ (Dispersion): Concentration required to disperse 50% of a pre-formed mature biofilm.

  • MIC (Planktonic Toxicity): Minimum Inhibitory Concentration against free-floating cells. A high MIC relative to IC₅₀ proves the compound is non-bactericidal, validating its unique mechanism.

Table 1: In-Vitro Benchmarking against S. aureus (MRSA) and A. baumannii
Compound ClassIC₅₀ (Biofilm Inhibition)EC₅₀ (Biofilm Dispersion)MIC (Planktonic Toxicity)Adjuvant Synergy (w/ Cefuroxime)
5-Br-1-methyl-2-AI (Lead) 12 - 30 µM 40 - 100 µM > 250 µM High (Resensitizes MRSA)
Bromoageliferin (Natural)~ 50 µM~ 150 µM> 500 µMModerate
Unsubstituted 2-AI> 200 µM> 500 µM> 1000 µMLow
Cefuroxime (Standard)N/A (Induces biofilm)N/A2 - 4 µMBaseline

Key Insight: The 5-bromo derivative significantly outperforms the natural product in both inhibition and dispersion. Crucially, its MIC remains well above its active biofilm concentrations, proving that it disrupts the biofilm architecture without killing the bacteria—a vital characteristic for an effective adjuvant[2].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following assays are designed as self-validating systems. Every step includes specific controls to isolate the anti-biofilm mechanism from artifactual cytotoxicity.

Protocol A: Static Biofilm Inhibition & Dispersion Assay (Crystal Violet)

Causality Note: Crystal violet stains both the EPS matrix and viable cells. We utilize PVC microtiter plates because their hydrophobic surface optimally supports the attachment of robust biofilms, unlike standard tissue-culture treated polystyrene.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture overnight strains of S. aureus or A. baumannii to an OD₆₀₀ of 0.01 in biofilm-promoting media (e.g., Tryptic Soy Broth with 0.5% glucose).

  • Plating: Aliquot 100 µL of the bacterial suspension into a 96-well PVC microtiter plate.

  • Compound Dosing: Add serial dilutions of the 5-Br-2-AI derivative (ranging from 1 µM to 200 µM).

  • Incubation: Seal the plates with a semi-permeable membrane and incubate under stationary conditions at 37°C for 24 hours.

  • Planktonic Validation (Critical Step): Before washing, read the OD₆₀₀ of the supernatant. Validation check: The OD₆₀₀ of treated wells must not be significantly lower than the vehicle control. If it is, the compound is acting as a biocide, not a true biofilm inhibitor.

  • Washing: Discard the media and wash the wells 3x with sterile PBS. Causality Note: Vigorous washing removes loosely adherent planktonic cells, ensuring the dye exclusively stains firmly attached biofilm residents.

  • Staining & Quantification: Add 110 µL of a 0.1% aqueous crystal violet solution to each well for 30 minutes. Wash 3x with water, solubilize the bound dye with 30% acetic acid, and measure absorbance at OD₅₄₀ to calculate the IC₅₀.

Protocol B: Adjuvant / Antibiotic Resensitization Assay

Causality Note: By using a sub-lethal concentration of the 2-AI (e.g., at its IC₅₀), we apply no selective pressure for resistance. Instead, we chemically strip the biofilm defense, allowing standard antibiotics to clear the infection.

Step-by-Step Methodology:

  • Biofilm Maturation: Grow biofilms in PVC plates for 24 hours without any compound to establish a mature, antibiotic-tolerant matrix.

  • Combination Treatment: Wash the pre-formed biofilms and apply fresh media containing the 5-Br-2-AI derivative at its EC₅₀ (e.g., 50 µM) combined with a sub-MIC concentration of a standard antibiotic (e.g., Cefuroxime).

  • Incubation & Recovery: Incubate for an additional 24 hours.

  • CFU Enumeration: Sonicate the wells in 2 mL of PBS to detach surviving cells. Serially dilute and plate on LB agar to determine the Colony Forming Units (CFUs).

  • Synergy Calculation: Calculate the log reduction by comparing the CFUs of the combination treatment against the CFUs of the antibiotic-only control. A successful adjuvant will demonstrate a >3-log reduction compared to the antibiotic alone.

System Validation & Internal Controls

To guarantee trustworthiness, the protocols above must be run concurrently with the following internal controls:

  • Sterility Control (Media Only): Validates the absence of environmental contamination.

  • Vehicle Control (DMSO ≤ 1%): Ensures the solvent used to dissolve the highly lipophilic 5-bromo derivative does not inherently stress the bacteria or artificially disrupt the EPS.

  • Antibiotic-Only Control: Establishes the baseline tolerance of the mature biofilm, proving that the standard of care alone is insufficient.

By strictly adhering to these self-validating parameters, researchers can confidently benchmark 5-Bromo-1-methyl-1H-imidazol-2-amine derivatives and advance them through the pre-clinical drug development pipeline as next-generation antimicrobial adjuvants.

References

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Institutes of Health (NIH). 2

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. National Institutes of Health (NIH).4

  • Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Anti-Biofilm Agent. National Institutes of Health (NIH). 3

  • Current Research Approaches to Target Biofilm Infections. National Institutes of Health (NIH). 1

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. National Institutes of Health (NIH). 5

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-1-methyl-1H-imidazol-2-amine and its 4-Bromo Isomer

Abstract In the landscape of medicinal chemistry and drug development, N-methylated 2-aminoimidazoles serve as critical pharmacophores and synthetic intermediates. The precise regiochemical control during their synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, N-methylated 2-aminoimidazoles serve as critical pharmacophores and synthetic intermediates. The precise regiochemical control during their synthesis, particularly in halogenation steps, is paramount, as positional isomers can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two key positional isomers: 5-Bromo-1-methyl-1H-imidazol-2-amine and 4-Bromo-1-methyl-1H-imidazol-2-amine. We will dissect the nuances in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By explaining the causal relationships between molecular structure and spectral output, this document equips researchers with the necessary tools to unambiguously identify and characterize these closely related compounds, ensuring the integrity of their research and development pipelines.

Introduction: The Challenge of Isomeric Purity

The imidazole nucleus is a cornerstone of many biologically active molecules.[1] When functionalized with an amino group at the C2 position and a methyl group on one of the ring nitrogens, it forms a scaffold with significant therapeutic potential. Bromination of this core structure is a common strategy to introduce a versatile synthetic handle for further molecular elaboration. However, this reaction can often lead to a mixture of positional isomers, primarily the 4-bromo and 5-bromo derivatives.

Isomer A: 5-Bromo-1-methyl-1H-imidazol-2-amine Isomer B: 4-Bromo-1-methyl-1H-imidazol-2-amine
CAS: 1822966-76-6[2]CAS: N/A

Distinguishing between these two structures is a non-trivial analytical challenge. Their identical molecular weight and the presence of the same functional groups can render simple analytical techniques inconclusive. This guide provides a multi-faceted spectroscopic approach, leveraging the subtle electronic differences imposed by the bromine atom's position to create a definitive identification framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The key lies in the chemical shift of the single remaining proton on the imidazole ring and the shifts of the ring carbons.

¹H NMR Spectroscopy

The most telling signal in the proton NMR spectrum is the singlet corresponding to the lone C-H proton on the imidazole ring.

  • For 5-Bromo-1-methyl-1H-imidazol-2-amine (Isomer A): The proton is at the C4 position. It is adjacent to a carbon (C5) bearing an electron-withdrawing bromine atom and a nitrogen atom (N3).

  • For 4-Bromo-1-methyl-1H-imidazol-2-amine (Isomer B): The proton is at the C5 position. It is adjacent to a carbon (C4) bearing the bromine atom and the methylated nitrogen atom (N1).

The different electronic environments will result in distinct chemical shifts. Based on data from analogous compounds, we can predict the following shifts.[3] The parent 2-aminoimidazole ring protons appear around 6.5-7.5 ppm.[4] The electron-withdrawing nature of bromine is expected to shift the adjacent proton downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentIsomer A (5-Bromo)Isomer B (4-Bromo)Rationale for Difference
Ring CH (H4/H5) ~7.0 - 7.3 ppm (s, 1H)~7.4 - 7.7 ppm (s, 1H)The proton at C5 (Isomer B) is typically more deshielded than the proton at C4 (Isomer A) in substituted imidazoles.
N-CH₃ ~3.5 - 3.7 ppm (s, 3H)~3.6 - 3.8 ppm (s, 3H)Minor difference expected; the proximity of Br in Isomer B may cause a slight downfield shift.
NH₂ ~5.5 - 6.5 ppm (br s, 2H)~5.5 - 6.5 ppm (br s, 2H)Broad signal, highly dependent on solvent and concentration; not a reliable diagnostic tool for isomer differentiation.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint for each isomer. The carbon directly attached to the bromine atom will exhibit a characteristic shift, and the positions of the other ring carbons will differ significantly.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentIsomer A (5-Bromo)Isomer B (4-Bromo)Rationale for Difference
**C2 (C-NH₂) **~148 - 152 ppm~148 - 152 ppmThe environment around C2 is very similar in both isomers, leading to a similar chemical shift.[4]
C4 ~118 - 122 ppm~105 - 110 ppm (C-Br) In Isomer B, C4 is directly bonded to bromine, causing a significant upfield shift compared to the C-H carbon in Isomer A.
C5 ~107 - 112 ppm (C-Br) ~120 - 124 ppmIn Isomer A, C5 is the brominated carbon. The chemical shifts for C4 and C5 are diagnostically inverted between the two isomers.
N-CH₃ ~33 - 36 ppm~34 - 37 ppmMinimal difference expected, consistent with ¹H NMR predictions.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. While it cannot distinguish the isomers based on the parent ion alone, the characteristic bromine isotope pattern is a crucial piece of evidence.

  • Molecular Ion: Both isomers have a molecular formula of C₄H₆BrN₃ and a monoisotopic mass of approximately 160.97 Da.

  • Bromine Isotope Pattern: A key feature in the mass spectrum of any bromo-compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in a roughly 1:1 intensity ratio. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Fragmentation patterns for imidazoles can be complex but often involve the loss of species like HCN or CH₂N₂.[4][5] While the high-resolution mass and isotopic pattern will be identical for both isomers, subtle differences in the relative abundance of fragment ions might be observable, though this is often not a reliable primary method for differentiation.

Table 3: Expected High-Resolution Mass Spectrometry Data (ESI+)

IonFormulaIsomer A (5-Bromo) Expected m/zIsomer B (4-Bromo) Expected m/zKey Feature
[M+H]⁺ [C₄H₇⁷⁹BrN₃]⁺161.9818161.9818Confirms molecular formula.
[M+2+H]⁺ [C₄H₇⁸¹BrN₃]⁺163.9798163.9798Confirms presence of one bromine atom (1:1 ratio with [M+H]⁺).

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. As both isomers share the same functional groups, their IR spectra are expected to be very similar. The primary value is in confirming the successful synthesis of a 2-amino-1-methyl-bromoimidazole structure rather than differentiating between the isomers. Subtle differences may appear in the fingerprint region (<1500 cm⁻¹) due to the different symmetry and dipole moments of the molecules.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3400Medium-Strong, BroadN-H Stretching (primary amine)[4]
3000 - 3100MediumC-H Stretch (imidazole ring)
2850 - 2950MediumC-H Stretch (methyl group)[3]
~1640StrongN-H Bending (scissoring)
1500 - 1600Medium-StrongC=N and C=C Stretching (imidazole ring)[3]
1000 - 1100Medium-StrongC-Br Stretch
UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic π→π* transitions within the conjugated imidazole ring.[6] The position of the bromine atom, an auxochrome, can slightly modify the electronic structure and thus the maximum absorption wavelength (λmax). However, this effect is generally small and highly solvent-dependent, making it a less reliable method for differentiation compared to NMR. Both isomers are expected to exhibit strong absorption bands in the UV region.[7][8]

Table 5: Predicted UV-Vis Absorption Properties (in Ethanol)

ParameterIsomer A (5-Bromo)Isomer B (4-Bromo)Notes
λmax ~220 - 250 nm~220 - 250 nmThe difference in λmax is expected to be minimal (< 5-10 nm) and may not be sufficient for unambiguous identification without high-purity standards of both isomers.

Experimental Protocols

To ensure reproducible and reliable data, the following standardized protocols should be employed.

Workflow for Isomer Characterization

The logical flow for identifying an unknown sample suspected to be one of the target isomers is outlined below.

G cluster_0 Spectroscopic Analysis Workflow start Purified Unknown Sample ms Acquire Mass Spectrum (ESI+) start->ms check_mw Confirm MW = 161/163 Da (1:1 Bromine Isotope Pattern)? ms->check_mw nmr Acquire 1H and 13C NMR Spectra (DMSO-d6) analyze_nmr Analyze NMR Data nmr->analyze_nmr check_mw->nmr Yes fail Incorrect Compound check_mw->fail No c4_br C-Br signal at ~105-110 ppm? Ring CH at ~7.4-7.7 ppm? analyze_nmr->c4_br isomer_b Identified as 4-Bromo Isomer c4_br->isomer_b Yes isomer_a Identified as 5-Bromo Isomer c4_br->isomer_a No

Caption: Logical workflow for identifying the correct isomer using MS and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Processing: Process the spectra to determine chemical shifts (δ) in ppm, multiplicities, and coupling constants.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.[4]

  • Analysis: Acquire the mass spectrum and analyze it to identify the protonated molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) and confirm the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

While 5-Bromo-1-methyl-1H-imidazol-2-amine and its 4-bromo isomer present a significant analytical challenge due to their identical mass and functional groups, they can be unambiguously differentiated through a systematic spectroscopic approach. NMR spectroscopy stands out as the definitive technique. The chemical shifts of the lone imidazole ring proton in the ¹H spectrum and, most decisively, the inverted chemical shifts of the C4 and C5 carbons in the ¹³C spectrum serve as incontrovertible fingerprints for each isomer. Mass spectrometry is crucial for confirming the molecular formula and the presence of bromine, while IR and UV-Vis spectroscopy serve as valuable, albeit non-differentiating, tools for confirming the overall molecular structure. By applying the principles and protocols outlined in this guide, researchers can confidently establish the regiochemical identity of their compounds, ensuring data integrity and advancing their scientific objectives.

References

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. Available from: [Link]

  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. ACS Publications. Available from: [Link]

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. [University of Baghdad College of Science]. Available from: [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI). The Royal Society of Chemistry. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available from: [Link]

  • Mid-infrared spectra of: A) 1-methylimidazole; B) 8-bromo-2,6-dimethyloct-2-ene; C) MDI-Br; D) sodium. ResearchGate. Available from: [Link]

  • Crystallographic insights into (ImHR)2[TcBr6] (Im = imidazole, R = H, Me, Et): non-covalent interactions and mass spectrometry. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Metal complexes of backbone-halogenated imidazol-2-ylidenes. PMC. Available from: [Link]

  • Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. ACS Publications. Available from: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available from: [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. Available from: [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm (RSC Publishing). Available from: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. Available from: [Link]

  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PMC. Available from: [Link]

  • SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Jetir.Org. Available from: [Link]

  • Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). ResearchGate. Available from: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Available from: [Link]

  • 5-(5-bromo-2-methylphenyl)-1H-imidazol-2-amine. Chemsrc. Available from: [Link]

  • Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. ACS Publications. Available from: [Link]

  • 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... ResearchGate. Available from: [Link]

  • 5-bromo-1-methyl-1h-1,3-benzodiazol-2-amine. PubChemLite. Available from: [Link]

  • 5-Bromo-1-methyl-1H-imidazole. Oakwood Chemical. Available from: [Link]

  • FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-imidazol-2-amine and 2-aminoimidazole

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-aminoimidazole moiety, a privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-aminoimidazole moiety, a privileged structure found in numerous marine natural products and pharmacologically active compounds, offers a versatile platform for molecular design.[1][2] However, the reactivity of this core can be significantly modulated by the introduction of various substituents. This guide provides an in-depth technical comparison of the reactivity profiles of two key 2-aminoimidazole analogs: the substituted 5-Bromo-1-methyl-1H-imidazol-2-amine and the parent 2-aminoimidazole .

This comparison will delve into the electronic and steric factors that govern their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols. Understanding these nuances is paramount for the rational design of synthetic routes and the efficient development of novel therapeutics.

Structural and Electronic Properties: A Tale of Two Imidazoles

The reactivity of an aromatic heterocycle is fundamentally dictated by the electron density distribution within the ring and the accessibility of its reactive centers. The introduction of a bromine atom and a methyl group in 5-Bromo-1-methyl-1H-imidazol-2-amine dramatically alters its electronic and steric landscape compared to the unsubstituted 2-aminoimidazole.

2-Aminoimidazole is an electron-rich heterocycle. The exocyclic amino group at the C2 position is a strong electron-donating group, which increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack. The two endocyclic nitrogen atoms also possess lone pairs of electrons, contributing to the overall nucleophilicity of the molecule.[1]

In contrast, 5-Bromo-1-methyl-1H-imidazol-2-amine possesses two key substituents that modulate its reactivity:

  • 5-Bromo Group: The bromine atom exerts a dual electronic effect. It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it can also act as a weak resonance donor. The net effect is a general decrease in the electron density of the imidazole ring compared to the unsubstituted analog.

  • 1-Methyl Group: The N-methylation at the 1-position has two significant consequences. Firstly, it prevents tautomerization, locking the double bond between C4 and C5. Secondly, the methyl group is a weak electron-donating group, which slightly counteracts the deactivating effect of the bromine. From a steric perspective, the methyl group can influence the approach of reagents to the adjacent C2-amino group and the N1-position.[3][4]

Basicity Comparison

A quantitative measure of the electronic differences between these two molecules can be seen in their basicity, as indicated by the pKa of their conjugate acids. The pKa of the 2-aminoimidazolium ion is a key parameter influencing its nucleophilicity.

CompoundpKa of Conjugate AcidRationale for Difference
2-Aminoimidazolium~8.3The electron-donating amino group increases the basicity of the imidazole ring nitrogens.[5][6]
5-Bromo-1-methyl-1H-imidazol-2-ammoniumEstimated to be lower than 2-aminoimidazoliumThe electron-withdrawing bromine atom at the C5 position reduces the electron density on the ring nitrogens, thereby decreasing their basicity. The N1-methyl group has a minor electron-donating effect but does not fully offset the effect of the bromine.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above manifest in distinct reactivity patterns in various chemical reactions.

N-Acylation and N-Alkylation

The exocyclic amino group and the endocyclic ring nitrogens are all potential sites for acylation and alkylation.

  • 2-Aminoimidazole: The exocyclic 2-amino group is generally more nucleophilic than the endocyclic nitrogens, allowing for selective acylation or alkylation under carefully controlled conditions.[1] However, over-reaction leading to di- or tri-substituted products is a common challenge.[1]

  • 5-Bromo-1-methyl-1H-imidazol-2-amine: The N1-position is already blocked by a methyl group, simplifying the reaction outcome as only the exocyclic amino group and the N3 nitrogen are available for reaction. The electron-withdrawing effect of the bromine atom may slightly decrease the nucleophilicity of the exocyclic amino group, potentially requiring more forcing reaction conditions for acylation or alkylation compared to 2-aminoimidazole.

Experimental Protocols

Protocol 1: Comparative N-Acylation

This protocol outlines a general procedure for comparing the rate of N-acylation of the exocyclic amino group in both compounds.

Objective: To assess the relative nucleophilicity of the 2-amino group in 5-Bromo-1-methyl-1H-imidazol-2-amine and 2-aminoimidazole.

Materials:

  • 5-Bromo-1-methyl-1H-imidazol-2-amine

  • 2-aminoimidazole sulfate

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-aminoimidazole free base: Neutralize a solution of 2-aminoimidazole sulfate with a suitable base (e.g., sodium carbonate) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 5-Bromo-1-methyl-1H-imidazol-2-amine and 2-aminoimidazole in anhydrous DCM.

  • Add 1.1 equivalents of TEA to each flask and cool the mixtures to 0 °C in an ice bath.

  • To each flask, add 1.05 equivalents of acetyl chloride dropwise.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes).

  • Work-up: Once the reactions are complete (as indicated by the consumption of the starting material on TLC), quench the reactions with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Compare the reaction times and the yields of the acetylated products to determine the relative reactivity.

Expected Outcome: 2-aminoimidazole is expected to react faster than 5-Bromo-1-methyl-1H-imidazol-2-amine due to the higher nucleophilicity of its exocyclic amino group, which is not electronically deactivated by a bromine substituent.

cluster_0 Comparative N-Acylation Workflow Start Start Prepare Reagents Prepare Solutions of 2-Aminoimidazoles Start->Prepare Reagents Reaction Add TEA and Acetyl Chloride at 0 °C Prepare Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench, Extract, and Purify Monitor->Workup Reaction Complete Analyze Compare Reaction Rates and Yields Workup->Analyze End End Analyze->End

Caption: Workflow for the comparative N-acylation experiment.

Electrophilic Aromatic Substitution

The electron-rich nature of the imidazole ring makes it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.[7][8]

  • 2-Aminoimidazole: The C4 and C5 positions are the most susceptible to electrophilic attack due to activation by the 2-amino group.[7] Bromination of imidazole itself can lead to the formation of 2,4,5-tribromoimidazole, indicating the high reactivity of the ring.[9][10]

  • 5-Bromo-1-methyl-1H-imidazol-2-amine: The C5 position is already occupied by a bromine atom. The remaining C4 position is the most likely site for further electrophilic substitution. However, the deactivating effect of the existing bromine atom will make this reaction more challenging compared to the unsubstituted 2-aminoimidazole. The N1-methyl group directs electrophilic attack to the C4 and C5 positions, but with C5 blocked, C4 is the primary target.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 5-Bromo-1-methyl-1H-imidazol-2-amine serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[11][12]

  • 2-Aminoimidazole: This compound lacks a suitable leaving group for direct participation in standard cross-coupling reactions. It can, however, be used as a nucleophile in Buchwald-Hartwig amination reactions to couple with aryl halides.

  • 5-Bromo-1-methyl-1H-imidazol-2-amine: The C-Br bond at the C5 position is amenable to a variety of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents. The reactivity of bromoimidazoles in these reactions is well-documented, making this compound a valuable building block for library synthesis.[11][13][14]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-methyl-1H-imidazol-2-amine

Objective: To demonstrate the utility of the bromine handle in 5-Bromo-1-methyl-1H-imidazol-2-amine for C-C bond formation.

Materials:

  • 5-Bromo-1-methyl-1H-imidazol-2-amine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-1-methyl-1H-imidazol-2-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add a solvent mixture of toluene:ethanol:water (e.g., 4:1:1, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Expected Outcome: Successful formation of 5-phenyl-1-methyl-1H-imidazol-2-amine, demonstrating the synthetic utility of the bromo-substituted imidazole.

G cluster_1 Suzuki-Miyaura Coupling Mechanism Pd(0) Pd(0)L_n OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br Intermediate1 Ar-Pd(II)L_n-Br OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Ar'-B(OH)2 Intermediate2 Ar-Pd(II)L_n-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reactivity Differences

Reaction Type2-Aminoimidazole5-Bromo-1-methyl-1H-imidazol-2-amineKey Differentiating Factors
N-Acylation/Alkylation Highly reactive at the 2-amino group and ring nitrogens. Prone to over-reaction.Reactive at the 2-amino group and N3. N1 is blocked. Reactivity may be slightly lower due to the -I effect of bromine.Steric hindrance and electronic deactivation in the substituted compound.
Electrophilic Aromatic Substitution Highly susceptible to attack at C4 and C5.Less reactive due to the deactivating effect of bromine. Substitution occurs at C4.Electron density of the imidazole ring.
Palladium-Catalyzed Cross-Coupling Can act as a nucleophile in amination reactions.The C5-Br bond is a versatile handle for C-C, C-N, and other bond formations.Presence of a leaving group (Br) in the substituted compound.
Nucleophilicity Higher, due to the electron-donating amino group and absence of deactivating substituents.Lower, due to the inductive electron-withdrawing effect of the bromine atom.Overall electron density of the molecule.
Basicity (pKa of conjugate acid) Higher (~8.3)Lower (estimated)Inductive effect of the bromine substituent.

Conclusion

The reactivity of 2-aminoimidazole and 5-Bromo-1-methyl-1H-imidazol-2-amine are markedly different, a direct consequence of the electronic and steric influences of the bromo and methyl substituents. While 2-aminoimidazole is a highly nucleophilic and electron-rich heterocycle, prone to electrophilic attack and reactions at its multiple nitrogen centers, 5-Bromo-1-methyl-1H-imidazol-2-amine offers a more controlled reactivity profile. The N1-methylation prevents tautomerism and simplifies alkylation/acylation outcomes, while the C5-bromo group, although deactivating the ring towards electrophilic substitution, provides a crucial handle for diversification through cross-coupling chemistry.

For the synthetic chemist, the choice between these two reagents depends on the desired synthetic outcome. 2-Aminoimidazole is an excellent choice when its inherent nucleophilicity is to be exploited, for instance, in the synthesis of analogs through direct modification of the amino group or as a nucleophile in coupling reactions. Conversely, 5-Bromo-1-methyl-1H-imidazol-2-amine is the preferred starting material when a subsequent, regioselective functionalization of the imidazole core at the C5 position is desired, opening up a vast chemical space for the generation of diverse molecular libraries. A thorough understanding of these reactivity differences is essential for the efficient and strategic design of novel 2-aminoimidazole-based compounds with potential therapeutic applications.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 834-845.
  • Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(10), 4266–4276. [Link]

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(11), 805-818.
  • Barlin, G. B. (1982). The Dimroth Rearrangement. In The Chemistry of Heterocyclic Compounds (Vol. 38, pp. 33-100). John Wiley & Sons, Inc.
  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981. [Link]

  • Grimmett, M. R., & Keene, B. R. T. (1985). N-Alkylation of Imidazoles. Chemical Reviews, 85(5), 339-361.
  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 2-Aminoimidazole. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Boulton, A. J., & Katritzky, A. R. (1962). Tautomerism of Heterocyclic Compounds. Tetrahedron, 18(7), 765-794.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • ResearchGate. (n.d.). Scheme 17: Acylation reaction of 2-aminobenzimidazole. [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Wang, X., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884–4887. [Link]

  • Begtrup, M., & Larsen, P. (1990). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Acta Chemica Scandinavica, 44, 1050-1057.
  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884–4887. [Link]

  • Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume I: Principles, Three- and Four-Membered Heterocycles. Springer Science & Business Media.
  • Chemistry LibreTexts. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Barluenga, J., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041–3049. [Link]

  • Pozharskii, A. F., et al. (1991). Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. Chemistry of Heterocyclic Compounds, 27(10), 1125–1130. [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated pyrroline nitroxide. [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. [Link]

  • Popowycz, F., & Joseph, B. (2013). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry, 5(17), 2049–2071. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 36(1), 69–77. [Link]

  • ResearchGate. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Bromo-1-methyl-1H-imidazol-2-amine

As a laboratory professional or drug development scientist, managing the lifecycle of complex chemical intermediates is just as critical as the synthesis itself. 5-Bromo-1-methyl-1H-imidazol-2-amine (frequently handled a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, managing the lifecycle of complex chemical intermediates is just as critical as the synthesis itself. 5-Bromo-1-methyl-1H-imidazol-2-amine (frequently handled as its hydrochloride salt) presents a unique dual-hazard profile. It is both a halogenated organic compound and a reactive heterocyclic amine.

This guide provides an authoritative, self-validating framework for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with EPA/RCRA regulations while protecting laboratory personnel and the environment.

Chemical Profile & Mechanistic Hazards

To effectively manage chemical waste, one must understand the molecular causality behind its hazards. 5-Bromo-1-methyl-1H-imidazol-2-amine dictates strict handling procedures due to two primary structural features:

  • The Halogenated Moiety (Bromine): The presence of the bromine atom classifies this compound strictly as a halogenated organic waste [1]. If incinerated at standard municipal waste temperatures, brominated organics undergo incomplete combustion, leading to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[2]. Therefore, destruction requires specialized high-temperature incineration (>1000°C) to fully cleave the C-Br bond and convert organic bromine into inorganic hydrobromic acid (HBr) and bromine gas (Br2)[2].

  • The Heterocyclic Amine: As a chemical base, the amine functional group can neutralize acids exothermically[3]. Mixing this compound with strong acids, isocyanates, or strong reducing agents in a single waste container can lead to rapid heat evolution, pressure buildup, and the potential generation of flammable hydrogen gas[3].

Quantitative Data & Hazard Classification

Table 1: Chemical Identifiers & Hazard Data

Property Value / Classification
Chemical Name 5-Bromo-1-methyl-1H-imidazol-2-amine
CAS Number (Base) 151597-83-0[4]
CAS Number (HCl Salt) 1822966-76-6[5]
GHS Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]

| EPA Waste Category | Halogenated Organic Waste (Requires separate accumulation)[1] |

Laboratory Segregation & Accumulation Protocol

The following self-validating protocol ensures that waste generation at the bench translates to safe, compliant satellite accumulation.

Step 1: Bench-Side Segregation

  • Action: Isolate all liquid and solid waste containing 5-Bromo-1-methyl-1H-imidazol-2-amine strictly into the "Halogenated Organic Waste" stream[1].

  • Causality: Comingling halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases the institutional cost of disposal and environmental risk, as the entire mixed volume must now be treated as halogenated waste to comply with EPA regulations[6].

Step 2: Container Selection and Containment

  • Action: Use high-density polyethylene (HDPE) or glass containers. Always place the primary waste container inside a secondary containment tray[6].

  • Causality: These materials are chemically inert to basic amines and halogenated organics.

  • System Validation: Before placing the waste jug inside, visually inspect the secondary containment to ensure it is free of incompatible chemical residues (e.g., strong oxidizers or acids) that could react exothermically in the event of a primary container leak.

Step 3: Labeling and Satellite Accumulation

  • Action: Attach a standard Hazardous Waste tag immediately upon adding the first drop of waste[6]. Explicitly list "5-Bromo-1-methyl-1H-imidazol-2-amine" and check the "Halogenated" and "Toxic" boxes. Do not date the label until the container is full or ready for institutional pickup.

  • Causality: Dating the label prematurely triggers a strict EPA regulatory clock for removal from the satellite accumulation area[6].

Table 2: Waste Stream Compatibility Matrix

Waste Stream Compatibility Mechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform) Compatible Shares the same high-temperature incineration disposal pathway[1].
Non-Halogenated Organics (e.g., Ethanol, Hexane) Incompatible Dilutes halogen content; violates EPA segregation mandates[1][6].
Strong Acids (e.g., Nitric Acid, Sulfuric Acid) Incompatible Amines react exothermically with acids, risking thermal runaway and pressure buildup[3].

| Strong Reducing Agents (e.g., Hydrides) | Incompatible | Can generate highly flammable hydrogen gas upon contact with amines[3]. |

Institutional Disposal & Destruction Pathway

Once transferred from the laboratory to a licensed hazardous waste contractor, the chemical undergoes a rigorous, EPA-compliant thermal destruction pathway.

Step 1: Profiling and Blending The waste is profiled and blended with other high-BTU wastes to ensure a consistent burn rate and maintain the extreme temperatures required for halogenated destruction[7].

Step 2: High-Temperature Incineration The waste is injected into a rotary kiln or liquid injection incinerator operating between 1000°C and 1200°C[8].

  • Causality: This extreme thermal environment is mandatory to achieve a 99.9999% destruction and removal efficiency (DRE), completely breaking the C-Br bonds and preventing the formation of brominated dioxins[2][9].

Step 3: Acid Gas Scrubbing The flue gas, now containing inorganic HBr and Br2, is passed through a caustic scrubber (typically utilizing sodium hydroxide)[9].

  • Causality: The caustic solution neutralizes the acidic gases, precipitating harmless sodium bromide salts and preventing corrosive acid rain emissions from entering the atmosphere[7][9].

Mechanistic Visualization of the Disposal Workflow

G N1 Generation 5-Bromo-1-methyl-1H-imidazol-2-amine N2 Segregation Halogenated Organic Waste Stream N1->N2 Isolate from non-halogenated N3 Satellite Accumulation Secondary Containment N2->N3 Store safely N4 Licensed Disposal RCRA-Permitted Transport N3->N4 Manifest & Pickup N5 Thermal Destruction Incineration (>1000°C) N4->N5 Transfer to facility N6 Flue Gas Scrubbing Neutralization of HBr & Br2 N5->N6 Cleaves C-Br bond N7 Environmental Release Clean Exhaust N6->N7 Removes acid gases

Workflow for the segregation, transport, and thermal destruction of halogenated amine waste.

Spill Response & Emergency Management

In the event of an accidental release of 5-Bromo-1-methyl-1H-imidazol-2-amine, execute the following protocol:

  • Isolation: Evacuate personnel from the immediate area. The compound causes acute toxicity via inhalation and dermal contact[5]. Ensure the area is well-ventilated.

  • Neutralization and Absorption: Do not use combustible materials (like sawdust) to absorb the spill, as the amine may react. Use an chemically inert absorbent such as vermiculite, dry sand, or a commercial spill kit pad.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable solid halogenated waste container. Label immediately as hazardous spill debris.

References

  • Chemical Substance Information: 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride. NextSDS. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. Available at: [Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at: [Link]

  • Total PFAS Solution: High-Temperature Incineration. Clean Harbors. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]

  • Incineration and Treatment of Hazardous Waste. EPA NEPIS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1-methyl-1H-imidazol-2-amine
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5-Bromo-1-methyl-1H-imidazol-2-amine
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